molecular formula C10H12N4O B1384209 Pyrimidinone 8 CAS No. 65004-42-4

Pyrimidinone 8

Cat. No.: B1384209
CAS No.: 65004-42-4
M. Wt: 204.23 g/mol
InChI Key: XIFVEJXUSTTZKD-UHFFFAOYSA-N
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Description

Pyrimidinone 8 is a useful research compound. Its molecular formula is C10H12N4O and its molecular weight is 204.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-6-5-9(15)12-10(11-6)14-8(3)4-7(2)13-14/h4-5H,1-3H3,(H,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFVEJXUSTTZKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401346841
Record name 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65004-42-4
Record name 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-ol
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Foundational & Exploratory

The Cellular Function of Pyrimidinone 8: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidinone 8 has been identified as a novel, potent, and specific inhibitor of the divalent metal transporter 1 (DMT1), also known as solute carrier family 11 member 2 (SLC11A2). This technical guide provides a comprehensive overview of the cellular function of this compound, its mechanism of action, and the experimental protocols used to characterize its activity. The information presented herein is intended to support further research and drug development efforts targeting DMT1-mediated cellular processes.

Introduction to this compound and its Target: DMT1

This compound is a small molecule that has emerged from virtual screening of large chemical databases as a selective inhibitor of DMT1.[1] DMT1 is a crucial transmembrane protein responsible for the uptake of non-heme iron and other divalent metals into cells.[1] It plays a vital role in dietary iron absorption in the duodenum and in iron transport from the endosome to the cytosol in peripheral cells.[1] Given its central role in iron homeostasis, dysregulation of DMT1 has been implicated in various pathological conditions, including iron-overload diseases, neurodegenerative disorders, and cancer, making it an attractive therapeutic target.[1]

Mechanism of Action of this compound

This compound functions as a reversible, linear, non-competitive, and allosteric inhibitor of human DMT1 (hDMT1).[1][2] This means that this compound binds to a site on the DMT1 protein that is distinct from the iron-binding site. This allosteric binding induces a conformational change in the transporter, thereby inhibiting its ability to transport iron across the cell membrane without directly competing with the iron ions.

Key characteristics of this compound's inhibitory action include:

  • No effect on DMT1 expression: The compound inhibits the activity of the transporter without altering its expression levels on the cell surface.[1][2]

  • pH-independence: The inhibitory effect of this compound is not dependent on the extracellular pH.[1][2]

Quantitative Data

The inhibitory potency of this compound against human DMT1 has been quantified in cellular assays.

ParameterValueCell LineTargetReference
Ki ~20 µMHEK293 (overexpressing hDMT1)hDMT1[1][2]
IC50 13.8 µMHEK293 (overexpressing hDMT1)hDMT1-mediated iron uptake[2]

Cellular Effects of this compound

The primary cellular function of this compound is the inhibition of cellular iron uptake . By blocking DMT1, this compound effectively reduces the influx of ferrous iron into the cytoplasm. This has significant implications for cellular iron homeostasis and can be leveraged to study the physiological roles of DMT1 and to develop therapeutic strategies for iron-related disorders.

cluster_membrane Cell Membrane Pyrimidinone8 This compound DMT1 DMT1 Transporter Pyrimidinone8->DMT1 Allosteric Inhibition Fe2_in Fe²⁺ (cytosol) DMT1->Fe2_in Fe2_out Fe²⁺ (extracellular) Fe2_out->DMT1 Transport Iron_Homeostasis Cellular Iron Homeostasis Fe2_in->Iron_Homeostasis Regulates Cellular_Processes Downstream Cellular Processes (e.g., Heme synthesis, DNA repair) Iron_Homeostasis->Cellular_Processes Impacts

Figure 1: Mechanism of action of this compound on cellular iron uptake.

Experimental Protocols

The characterization of this compound as a DMT1 inhibitor relies on specific in vitro cellular assays.

Ligand-Based Virtual Screening Workflow

This compound was identified through a computational screening process.

Start Known DMT1 Inhibitors Pharmacophore Pharmacophore Model Generation Start->Pharmacophore Screening Virtual Screening Pharmacophore->Screening Database Large Chemical Database (~700,000 compounds) Database->Screening Hits Hit Compounds Screening->Hits Pyrimidinone8 This compound Hits->Pyrimidinone8 Lead Candidate

Figure 2: Workflow for the discovery of this compound.

Radioactive Iron Uptake Assay in hDMT1-Expressing Cells

This assay is the gold standard for measuring the inhibitory activity of compounds on DMT1-mediated iron transport.

Objective: To quantify the inhibition of ferrous iron (Fe²⁺) uptake in cells overexpressing human DMT1 in the presence of this compound.

Materials:

  • HEK293 cell line stably overexpressing hDMT1.

  • Cell culture medium (e.g., DMEM) and supplements.

  • Uptake buffer (e.g., MES-buffered saline, pH 5.5).

  • ⁵⁵FeCl₃ (radioactive iron).

  • Ascorbic acid.

  • This compound stock solution (in DMSO).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Cell Culture: Culture the hDMT1-expressing HEK293 cells in appropriate flasks or plates until they reach the desired confluency.

  • Plating: Seed the cells into 24-well plates and allow them to adhere overnight.

  • Preparation of Iron Solution: Prepare a fresh solution of ⁵⁵Fe²⁺ by mixing ⁵⁵FeCl₃ with a molar excess of ascorbic acid in the uptake buffer. The ascorbic acid reduces Fe³⁺ to Fe²⁺, the substrate for DMT1.

  • Inhibitor Treatment:

    • Wash the cells with the uptake buffer.

    • Pre-incubate the cells with varying concentrations of this compound (or vehicle control, DMSO) in the uptake buffer for a defined period (e.g., 10-30 minutes) at 37°C.

  • Iron Uptake:

    • Initiate the iron uptake by adding the ⁵⁵Fe²⁺ solution to each well.

    • Incubate for a specific time (e.g., 15-30 minutes) at 37°C.

  • Termination of Uptake:

    • Stop the uptake by rapidly washing the cells with ice-cold uptake buffer containing a chelator like EDTA to remove extracellularly bound iron.

  • Cell Lysis and Measurement:

    • Lyse the cells in each well.

    • Transfer the cell lysates to scintillation vials containing a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter to determine the amount of intracellular ⁵⁵Fe.

  • Data Analysis:

    • Normalize the radioactive counts to the protein concentration of each sample.

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for the study of DMT1. Its specific, non-competitive inhibitory action allows for the targeted investigation of the roles of DMT1 in health and disease. Future research may focus on optimizing the structure of this compound to enhance its potency and pharmacokinetic properties, with the ultimate goal of developing novel therapeutics for the treatment of iron-overload disorders and other pathologies associated with aberrant DMT1 activity.

References

Pyrimidinone 8: A Selective, Non-Competitive Inhibitor of Divalent Metal Transporter 1 (DMT1)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Divalent Metal Transporter 1 (DMT1), also known as Solute Carrier Family 11 Member 2 (SLC11A2), is a crucial transmembrane protein responsible for the uptake of dietary non-heme iron in the duodenum and for iron transport out of endosomes in various cell types. Its central role in iron homeostasis makes it a compelling therapeutic target for iron-overload disorders such as hemochromatosis and β-thalassemia. Pyrimidinone 8 has emerged as a significant small molecule inhibitor of DMT1, acting through a distinct non-competitive mechanism. This document provides a comprehensive technical overview of this compound, including its quantitative inhibitory properties, detailed experimental methodologies for its characterization, and visualization of relevant pathways and workflows.

Core Data Presentation

The inhibitory activity of this compound on human DMT1 (hDMT1) has been quantified, revealing its potential as a tool compound for studying DMT1 function and as a lead scaffold for drug development.[1][2]

ParameterValueDescriptionCell Line
IC50 13.8 µMThe half maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of DMT1-mediated iron uptake.[1]HEK293 cells overexpressing hDMT1
Ki ~20 µMThe inhibition constant, indicating the binding affinity of this compound to DMT1. This value was determined for its reversible, linear non-competitive inhibition.[1][2]HEK293 cells overexpressing hDMT1
Mechanism of Action Reversible, linear non-competitiveThis compound binds to a site on the transporter that is distinct from the iron-binding site, inhibiting transport without competing with the substrate.[1][2] This inhibition is not dependent on extracellular pH and does not alter the cell surface expression of hDMT1.[1][2]N/A

Experimental Protocols

The characterization of this compound as a DMT1 inhibitor relies on robust in vitro assays. The following are detailed methodologies for two key experiments.

Radioactive Iron (55Fe2+) Uptake Assay

This assay directly measures the uptake of iron into cells and is a gold-standard method for assessing DMT1 activity and its inhibition.

Objective: To quantify the inhibition of DMT1-mediated iron uptake by this compound.

Materials:

  • HEK293 cells stably overexpressing hDMT1

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Uptake Buffer (pH 5.5): MES-buffered saline

  • Wash Buffer (pH 7.4): HEPES-buffered saline

  • 55FeCl3 (radiolabeled iron)

  • Ascorbic acid

  • This compound

  • Scintillation cocktail

  • Multi-well cell culture plates

  • Scintillation counter

Protocol:

  • Cell Culture: Culture HEK293 cells overexpressing hDMT1 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. Seed the cells in multi-well plates and grow to confluence.

  • Preparation of 55Fe2+ Solution: Prepare a fresh solution of 55FeCl3 in the uptake buffer. Add a 100-fold molar excess of ascorbic acid to reduce Fe3+ to Fe2+, the substrate for DMT1.

  • Inhibitor Incubation: Wash the cells with uptake buffer (pH 5.5). Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in uptake buffer for 10-15 minutes at room temperature.

  • Iron Uptake: Initiate the uptake by adding the 55Fe2+ solution to each well. Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

  • Termination of Uptake: Stop the reaction by rapidly aspirating the uptake solution and washing the cells three times with ice-cold wash buffer (pH 7.4) to remove extracellular 55Fe2+.

  • Cell Lysis and Scintillation Counting: Lyse the cells in a suitable buffer. Add a scintillation cocktail to the cell lysate and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the rate of iron uptake and plot it against the concentration of this compound. Calculate the IC50 value by fitting the data to a dose-response curve.

Calcein-AM Fluorescence Quenching Assay

This is a non-radioactive, high-throughput method to assess the influx of ferrous iron into the cytoplasm. Calcein, a fluorescent dye, is quenched upon binding to iron.

Objective: To indirectly measure the inhibition of DMT1-mediated iron uptake by this compound.

Materials:

  • HEK293 cells stably overexpressing hDMT1

  • DMEM

  • FBS

  • Penicillin-Streptomycin

  • Calcein-AM (acetoxymethyl ester)

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer

  • Ferrous sulfate (FeSO4)

  • Ascorbic acid

  • This compound

  • Fluorescence plate reader

Protocol:

  • Cell Culture: Culture and seed HEK293 cells overexpressing hDMT1 as described in the radioactive uptake assay.

  • Calcein Loading: Wash the cells with HBSS. Load the cells with Calcein-AM (typically 1-2 µM) in HBSS and incubate for 30-60 minutes at 37°C in the dark. The esterases within the cells will cleave the AM group, trapping the fluorescent calcein inside.

  • Wash: Wash the cells twice with HBSS to remove extracellular Calcein-AM.

  • Inhibitor Incubation: Pre-incubate the calcein-loaded cells with varying concentrations of this compound (or vehicle control) for 10-15 minutes at room temperature.

  • Iron-Induced Quenching: Prepare a solution of FeSO4 with a molar excess of ascorbic acid in HBSS. Measure the baseline fluorescence of the cells. Add the iron solution to the wells and immediately begin monitoring the fluorescence over time using a plate reader (excitation ~485 nm, emission ~520 nm).

  • Data Analysis: The rate of fluorescence quenching is proportional to the rate of iron influx. Calculate the initial rate of quenching for each concentration of this compound. Plot these rates against the inhibitor concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

DMT1_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fe2_out Fe²⁺ (Iron) DMT1 DMT1 Transporter Fe2_out->DMT1 Co-transport H_out H⁺ (Proton) H_out->DMT1 Co-transport Fe2_in Fe²⁺ (Iron) DMT1->Fe2_in H_in H⁺ (Proton) DMT1->H_in Cellular_Response Cellular Iron Utilization/ Storage Fe2_in->Cellular_Response Pyrimidinone8 This compound Pyrimidinone8->DMT1 Non-competitive Inhibition

Caption: Mechanism of DMT1 inhibition by this compound.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assay Inhibition Assay cluster_measurement Measurement and Analysis Start HEK293 cells with hDMT1 overexpression Culture Cell Culture and Seeding Start->Culture Inhibitor_Add Add this compound (various concentrations) Culture->Inhibitor_Add Fe_Add Add ⁵⁵Fe²⁺ or Fe²⁺ (for Calcein assay) Inhibitor_Add->Fe_Add Incubate Incubation Fe_Add->Incubate Wash Wash to remove extracellular iron Incubate->Wash Measure Measure Radioactivity (Scintillation) or Fluorescence (Quenching) Wash->Measure Analyze Data Analysis (IC₅₀/Kᵢ determination) Measure->Analyze Result Quantitative Inhibition Data Analyze->Result

Caption: Workflow for DMT1 inhibition assays.

Selectivity Profile

A critical aspect of a drug candidate's profile is its selectivity for the intended target over other proteins, especially those with similar functions. While this compound is characterized as a DMT1 inhibitor, comprehensive, publicly available quantitative data on its selectivity against other divalent metal transporters, such as ZIP8, ZIP14, and the iron exporter ferroportin, is currently limited. Further studies are required to fully elucidate the selectivity profile of this compound.

Synthesis

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of DMT1. Its reversible and non-competitive inhibitory mechanism provides a distinct pharmacological profile compared to competitive inhibitors. The provided experimental protocols serve as a foundation for the in vitro assessment of this compound and other potential DMT1 inhibitors. Future research should focus on detailed selectivity profiling and in vivo efficacy studies to further validate its therapeutic potential.

References

An In-depth Technical Guide to the Discovery and Synthesis of a Novel Pyrazolyl-Pyrimidinone AC1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery and synthesis of a potent and selective pyrazolyl-pyrimidinone inhibitor of Ca2+/calmodulin-stimulated adenylyl cyclase 1 (AC1). This compound, referred to herein as Pyrimidinone 8, represents a significant advancement in the development of potential therapeutics for chronic pain. The document provides a comprehensive overview of its biological context, synthesis, and key experimental data.

Adenylyl cyclases (ACs) are crucial enzymes in signal transduction, catalyzing the conversion of ATP to cAMP. The AC1 isoform is implicated in chronic pain sensitization, making it a promising target for novel analgesics. However, the closely related AC8 isoform is involved in learning and memory, necessitating the development of selective AC1 inhibitors to avoid potential cognitive side effects.[1][2][3] High-throughput screening efforts identified a pyrazolyl-pyrimidinone scaffold with promising potency and selectivity for AC1 over AC8.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its analogs, highlighting their potency and selectivity as AC1 inhibitors.

Table 1: In Vitro Activity of this compound and Analogs

CompoundAC1 IC50 (µM)AC8 Inhibition at AC1 IC90 (%)
This compound (Hit 1) 1.446
Analog 200.4412
Analog 210.3919
Analog 260.2537

Data sourced from cellular assays measuring cAMP production.[1][4]

Experimental Protocols

Synthesis of the Pyrazolyl-Pyrimidinone Scaffold

The synthesis of the pyrazolyl-pyrimidinone core is a multi-step process. The general synthetic route is outlined below.

Scheme 1: Synthesis of the Pyrazolyl-Pyrimidinone Core

Synthesis_Workflow cluster_synthesis Synthesis of Pyrazolyl-Pyrimidinone Core thiourea Thiourea intermediate_2 6-ethyl thiouracil (2) thiourea->intermediate_2 Cyclocondensation ethyl_3_oxopentanoate Ethyl 3-oxopentanoate ethyl_3_oxopentanoate->intermediate_2 intermediate_3 S-methylated intermediate (3) intermediate_2->intermediate_3 S-methylation methyl_iodide Methyl Iodide methyl_iodide->intermediate_3 intermediate_4 Hydrazinyl intermediate (4) intermediate_3->intermediate_4 Nucleophilic Substitution hydrazine Hydrazine hydrazine->intermediate_4 intermediate_5 Pyrazolopyrimidinone intermediate (5) intermediate_4->intermediate_5 Regioselective Cyclization aminocrotononitrile 3-Aminocrotononitrile aminocrotononitrile->intermediate_5

Caption: Synthetic workflow for the pyrazolyl-pyrimidinone core.

Step 1: Synthesis of 6-ethyl thiouracil (Intermediate 2) Thiourea and ethyl 3-oxopentanoate undergo a cyclocondensation reaction to yield 6-ethyl thiouracil.[1]

Step 2: S-methylation (Intermediate 3) Intermediate 2 is selectively S-methylated using a slight excess of methyl iodide. The reaction is initiated at 3 °C and allowed to warm to room temperature.[1]

Step 3: Nucleophilic Substitution (Intermediate 4) The S-methylated intermediate (3) is treated with hydrazine to produce the hydrazinyl intermediate (4).[1]

Step 4: Regioselective Cyclization (Intermediate 5) Intermediate 4 is heated with 3-aminocrotononitrile, which undergoes a regioselective cyclization to form the pyrazolopyrimidinone intermediate (5).[1]

Step 5: Amide Coupling to Yield Final Analogs The final pyrimidinone analogs are synthesized via amide coupling of the pyrazolopyrimidinone intermediate (5) with various carboxylic acids. A mixed anhydride coupling method has been found to be effective.[1]

Biological Assays

Cellular AC1 and AC8 Inhibition Assay The inhibitory activity of the synthesized compounds against AC1 and AC8 is determined using a cellular assay. HEK293 cells stably expressing either AC1 or AC8 are used. The cells are treated with the test compounds, and then cAMP production is stimulated. The resulting cAMP levels are measured using a competitive binding assay. The IC50 values are calculated from the concentration-response curves.[1]

Signaling Pathway

The pyrazolyl-pyrimidinone inhibitors act on the adenylyl cyclase signaling pathway. The diagram below illustrates the mechanism of action.

Signaling_Pathway cluster_pathway Adenylyl Cyclase Signaling Pathway and Inhibition GPCR GPCR / Ion Channel CaM Ca2+/Calmodulin GPCR->CaM Activates AC1 Adenylyl Cyclase 1 (AC1) CaM->AC1 Stimulates ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC1 PKA Protein Kinase A (PKA) cAMP->PKA Activates Pain_Sensitization Pain Sensitization PKA->Pain_Sensitization Leads to Pyrimidinone_8 This compound Pyrimidinone_8->AC1 Inhibits

Caption: Inhibition of the AC1 signaling pathway by this compound.

This pyrazolyl-pyrimidinone scaffold represents a promising starting point for the development of novel therapeutics for chronic pain. The high potency and selectivity for AC1 over AC8 suggest the potential for an improved side-effect profile compared to non-selective inhibitors. Further optimization of this series may lead to clinical candidates for the treatment of various chronic pain conditions.[1][2]

References

An In-depth Technical Guide to Pyrimidinone 8: A Novel Divalent Metal Transporter 1 (DMT1) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidinone 8, with the chemical name 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one, is a novel small molecule identified as a potent, allosteric, and non-competitive inhibitor of the Divalent Metal Transporter 1 (DMT1), also known as Solute Carrier Family 11 Member 2 (SLC11A2). DMT1 is a crucial protein for dietary iron absorption and cellular iron uptake. Its dysregulation is implicated in various disorders, including iron-overload diseases, neurodegenerative conditions, and certain cancers, making it a significant therapeutic target. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, biological activity, and the known signaling pathways associated with this compound, offering a valuable resource for researchers in pharmacology and drug discovery.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a pyrimidinone core substituted with a dimethyl-pyrazole moiety.

Chemical Structure:

this compound Chemical Structure

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one
CAS Number 65004-42-4[1][2]
Molecular Formula C10H12N4O[2]
Molecular Weight 204.233 g/mol
Appearance Solid
Storage Store at room temperature.[2]
SMILES CC1=CC(=O)NC(=NC1)N1N=C(C)C=C1C
Boiling Point No data available[2]
Melting Point No data available
Solubility No data available

Synthesis

A potential synthetic pathway for this compound could involve the following conceptual steps:

Synthesis_Pathway cluster_reactants Reactants cluster_product Product Ethyl_acetoacetate Ethyl acetoacetate Pyrimidinone_8 This compound Ethyl_acetoacetate->Pyrimidinone_8 Condensation 3,5-dimethyl-1H-pyrazole-1-carboximidamide 3,5-dimethyl-1H- pyrazole-1-carboximidamide 3,5-dimethyl-1H-pyrazole-1-carboximidamide->Pyrimidinone_8

Caption: Conceptual synthesis pathway for this compound.

Biological Activity and Mechanism of Action

This compound is characterized as a novel, reversible, allosteric, and non-competitive inhibitor of the human Divalent Metal Transporter 1 (hDMT1).[3][4]

Table 2: Biological Activity of this compound against hDMT1

ParameterValueReference
Target Divalent Metal Transporter 1 (DMT1/SLC11A2)[4]
Mechanism of Action Reversible, linear non-competitive inhibitor[4]
Ki 20 µM (for hDMT1)[4]
IC50 (Iron Uptake) 13.8 µM[4]

The inhibitory effect of this compound on hDMT1-mediated iron uptake is independent of extracellular pH and does not alter the cell surface expression of the transporter.[4] This suggests that the compound does not physically block the ion permeation pathway from the outside or induce the internalization of the transporter.

More recent investigations into pyrazolyl-pyrimidone derivatives as DMT1 inhibitors have proposed an alternative mechanism involving metal chelation.[5][6] This suggests that these compounds may exert their inhibitory effect by binding to the iron substrate in the assay medium, thereby preventing its transport. Further studies are required to definitively elucidate the precise mechanism of action of this compound.

Signaling Pathways

DMT1 plays a significant role in cellular iron homeostasis, and its activity is intricately linked to several signaling pathways. Inhibition of DMT1 by this compound can be expected to modulate these pathways.

DMT1-Mediated Iron Transport and Downstream Effects

DMT1 facilitates the transport of ferrous iron (Fe2+) across the cell membrane or from the endosome into the cytoplasm. This intracellular iron is then utilized for various cellular processes or stored in ferritin.

DMT1_Iron_Transport cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Fe3_Tf Fe³⁺-Transferrin TfR Transferrin Receptor (TfR) Fe3_Tf->TfR Binds Endosome Endosome TfR->Endosome Endocytosis DMT1 DMT1 Fe2_cyto Cytosolic Fe²⁺ DMT1->Fe2_cyto Transport Endosome->DMT1 Fe³⁺ → Fe²⁺ (acidic pH, STEAP3) Ferritin Ferritin (Iron Storage) Fe2_cyto->Ferritin Cellular_Processes Cellular Processes Fe2_cyto->Cellular_Processes Pyrimidinone8 This compound Pyrimidinone8->DMT1 Inhibits

Caption: DMT1-mediated iron uptake and its inhibition by this compound.

Regulation of DMT1 via Ubiquitination

The cellular levels and activity of DMT1 are regulated by post-translational modifications, notably ubiquitination, which targets the transporter for degradation. This process involves the Nedd4 family of E3 ubiquitin ligases, such as WWP2, and adaptor proteins like Ndfip1 and Ndfip2.[7][8]

DMT1_Ubiquitination DMT1 DMT1 Ndfip Ndfip1/2 DMT1->Ndfip Interacts with Ub_DMT1 Ubiquitinated DMT1 DMT1->Ub_DMT1 Becomes WWP2 WWP2 (E3 Ligase) Ndfip->WWP2 Recruits Ubiquitin Ubiquitin WWP2->Ubiquitin Transfers Ubiquitin->DMT1 Proteasome Proteasome/ Lysosome Ub_DMT1->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Ubiquitin-mediated degradation pathway of DMT1.

Crosstalk between DMT1 and the NOTCH Signaling Pathway

Recent studies have revealed a functional link between DMT1 and the NOTCH signaling pathway, a critical regulator of cell fate decisions.[9][10] Specifically, the DMT1 isoform lacking the iron-response element (DMT1-nonIRE) has been shown to modulate NOTCH activity.[9][11] Knockdown of DMT1-nonIRE suppresses the Notch/Myc pathway.[9]

DMT1_NOTCH_Pathway DMT1_nonIRE DMT1 (-IRE isoform) NOTCH_Receptor NOTCH Receptor DMT1_nonIRE->NOTCH_Receptor Modulates Activity NICD NOTCH Intracellular Domain (NICD) NOTCH_Receptor->NICD Cleavage Nucleus Nucleus NICD->Nucleus Translocation Myc_Gene Myc Gene Transcription Nucleus->Myc_Gene Activates Pyrimidinone8 This compound Pyrimidinone8->DMT1_nonIRE Inhibits

Caption: Interaction between DMT1 and the NOTCH signaling pathway.

Experimental Protocols

The following are generalized protocols for assays commonly used to assess the inhibitory activity of compounds like this compound on DMT1.

Radioactive Iron (⁵⁵Fe²⁺) Uptake Assay

This assay directly measures the uptake of radioactive iron into cells overexpressing DMT1.

Workflow:

Iron_Uptake_Workflow A Seed HEK293 cells stably expressing hDMT1 B Pre-incubate cells with This compound (or vehicle) A->B C Add ⁵⁵Fe²⁺ in uptake buffer (e.g., pH 5.5) B->C D Incubate for a defined period (e.g., 15-30 min) C->D E Wash cells to remove extracellular ⁵⁵Fe²⁺ D->E F Lyse cells and measure intracellular radioactivity using a scintillation counter E->F G Calculate % inhibition compared to vehicle control F->G

Caption: Workflow for a radioactive iron uptake assay.

Detailed Methodology:

  • Cell Culture: HEK293 cells stably overexpressing hDMT1 are cultured to 80-90% confluency in appropriate media.

  • Cell Plating: Cells are seeded into 24- or 48-well plates and allowed to adhere overnight.

  • Inhibitor Pre-incubation: The culture medium is removed, and cells are washed with an uptake buffer (e.g., MES-buffered saline at pH 5.5). Cells are then pre-incubated with various concentrations of this compound (or DMSO as a vehicle control) in the uptake buffer for a specified time (e.g., 10-30 minutes) at 37°C.

  • Iron Uptake: A solution of ⁵⁵FeCl₃, freshly mixed with a reducing agent like ascorbic acid to generate ⁵⁵Fe²⁺, is added to each well to initiate the uptake.

  • Termination of Uptake: After a defined incubation period (e.g., 15-30 minutes) at 37°C, the uptake is stopped by rapidly washing the cells with ice-cold wash buffer (e.g., PBS with EDTA) to remove extracellular ⁵⁵Fe²⁺.

  • Cell Lysis and Scintillation Counting: Cells are lysed with a suitable lysis buffer (e.g., 0.1 M NaOH). The lysate is then transferred to scintillation vials, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of ⁵⁵Fe²⁺ uptake is normalized to the protein concentration in each well. The percentage of inhibition is calculated relative to the vehicle-treated control. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.[6]

Calcein Fluorescence Quenching Assay

This is a non-radioactive method to assess intracellular iron levels. Calcein, a fluorescent dye, is quenched upon binding to free intracellular iron.

Workflow:

Calcein_Assay_Workflow A Load DMT1-expressing cells with Calcein-AM B Incubate for de-esterification to fluorescent Calcein A->B C Wash cells and measure baseline fluorescence B->C D Add this compound (or vehicle) followed by Fe²⁺ C->D E Monitor fluorescence quenching over time D->E F Calculate the rate of quenching E->F G Determine % inhibition of quenching rate F->G

Caption: Workflow for a calcein fluorescence quenching assay.

Detailed Methodology:

  • Cell Preparation: DMT1-expressing cells are seeded in a black, clear-bottom 96-well plate.

  • Calcein Loading: Cells are loaded with Calcein-AM (the acetoxymethyl ester form, which is cell-permeant) in a suitable buffer for 30-60 minutes at 37°C. Inside the cell, esterases cleave the AM group, trapping the fluorescent calcein intracellularly.

  • Baseline Measurement: After washing to remove extracellular Calcein-AM, the baseline fluorescence is measured using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).

  • Inhibition and Iron Addition: this compound or vehicle is added to the wells, followed by the addition of a source of ferrous iron (e.g., ferrous ammonium sulfate).

  • Fluorescence Monitoring: The fluorescence is monitored kinetically over time. As iron enters the cells via DMT1, it binds to calcein, causing a decrease (quenching) in the fluorescence signal.

  • Data Analysis: The rate of fluorescence quenching is calculated. The inhibition of DMT1 activity by this compound is determined by the reduction in the rate of quenching compared to the vehicle control.[12]

Conclusion

This compound is a valuable pharmacological tool for studying the function and regulation of the Divalent Metal Transporter 1. Its characterization as a non-competitive, allosteric inhibitor provides a unique modality for modulating DMT1 activity. The emerging links between DMT1 and critical signaling pathways like NOTCH and ubiquitination highlight the broader physiological and pathological implications of targeting this transporter. While further investigation is needed to fully elucidate its precise mechanism of action and to develop a scalable synthetic route, this compound serves as a promising lead compound for the development of novel therapeutics for a range of iron-related and other diseases. This guide provides a foundational repository of technical information to aid researchers in their exploration of this compound and its therapeutic potential.

References

In-Depth Technical Guide on the Biological Activity of Pyrimidinone 8 Derivatives as Divalent Metal Transporter 1 (DMT1) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Pyrimidinone 8 and its derivatives as inhibitors of the Divalent Metal Transporter 1 (DMT1), a crucial protein in iron homeostasis. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction to this compound and its Target: DMT1

This compound, chemically identified as 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one (CAS 65004-42-4), is a recognized inhibitor of the Divalent Metal Transporter 1 (DMT1), also known as Solute Carrier Family 11 Member 2 (SLC11A2).[1][2] DMT1 is a key transmembrane protein responsible for the uptake of dietary non-heme iron in the duodenum and the transport of iron out of endosomes into the cytoplasm in other cells.[3][4] Dysregulation of DMT1 is implicated in iron overload disorders such as hemochromatosis and certain types of anemia.[5] Therefore, inhibitors of DMT1, like this compound and its derivatives, are valuable tools for research and potential therapeutic agents for managing these conditions.

Biological Activity of this compound Derivatives

This compound acts as a reversible and non-competitive inhibitor of human DMT1 (hDMT1).[6] While extensive research on a broad series of this compound derivatives is not widely published, the existing data for the parent compound provides a benchmark for its inhibitory activity.

Table 1: Quantitative Inhibitory Activity of this compound against hDMT1
CompoundTargetAssay TypeIC50 (µM)Ki (µM)Notes
This compoundhDMT1⁵⁵Fe uptake in HEK293 cells13.820Reversible, non-competitive inhibitor.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of DMT1 inhibitors.

Cell Culture and Transfection

HEK293T cells are cultured in alpha minimal essential medium supplemented with 10% fetal bovine serum, 50 U/mL penicillin, and 50 µg/mL streptomycin. For DMT1 inhibition assays, cells are transiently or stably transfected with a vector expressing human DMT1.

Radioactive Iron (⁵⁵Fe) Uptake Assay

This assay directly measures the uptake of iron into cells mediated by DMT1.

  • Cell Preparation: HEK293T cells stably overexpressing DMT1 are seeded in 24-well plates and grown to 60-80% confluency.

  • Inhibitor Incubation: Cells are pre-incubated for 5 minutes with varying concentrations of the test compounds (e.g., this compound derivatives) in a suitable buffer.

  • Iron Uptake: Radioactive ⁵⁵Fe²⁺ (e.g., 1 µM) is added to the cells, and they are incubated for 15 minutes to allow for iron uptake.

  • Washing: The cells are washed to remove extracellular ⁵⁵Fe²⁺.

  • Quantification: The amount of intracellular ⁵⁵Fe²⁺ is determined by scintillation counting.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Calcein-AM Fluorescence Quenching Assay

This is a non-radioactive method to assess DMT1 activity by measuring the quenching of intracellular calcein fluorescence by incoming ferrous iron.

  • Cell Loading: Adherent cells are loaded with Calcein-AM (e.g., 1-5 µM) for 15-60 minutes. Inside the cell, esterases cleave the AM group, trapping the fluorescent calcein.[7][8][9]

  • Inhibitor Treatment: The cells are then treated with the test compounds.

  • Fluorescence Measurement: A baseline fluorescence reading is taken using a fluorescence plate reader (excitation ~490 nm, emission ~525 nm).

  • Iron Addition: A solution of ferrous iron (Fe²⁺) is added to the wells.

  • Quenching Monitoring: The decrease in fluorescence intensity over time is monitored as iron enters the cells and quenches the calcein fluorescence.

  • Data Analysis: The rate of fluorescence quenching is proportional to the rate of iron uptake. Inhibition is calculated by comparing the quenching rates in the presence and absence of the inhibitor.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the DMT1-mediated iron uptake pathway and a typical experimental workflow for screening DMT1 inhibitors.

DMT1_Iron_Uptake_Pathway cluster_Extracellular Extracellular Space / Gut Lumen cluster_Membrane Apical Membrane of Enterocyte cluster_Intracellular Intracellular Space (Cytosol) Fe3+ Dietary Fe³⁺ Dcytb Dcytb (Reductase) Fe3+->Dcytb Reduction Fe2+_ext Fe²⁺ DMT1 DMT1 Fe2+_ext->DMT1 Transport Dcytb->Fe2+_ext Fe2+_int Fe²⁺ (Labile Iron Pool) DMT1->Fe2+_int Ferritin Ferritin (Iron Storage) Fe2+_int->Ferritin Storage Ferroportin Ferroportin (Iron Export) Fe2+_int->Ferroportin Export Fe3+_blood Fe³⁺-Transferrin (in Blood) Ferroportin->Fe3+_blood Oxidation & Binding Pyrimidinone8 This compound Derivatives Pyrimidinone8->DMT1 Inhibition

Caption: DMT1-Mediated Iron Uptake Pathway and Site of Inhibition.

DMT1_Inhibitor_Screening_Workflow start Start: Compound Library (this compound Derivatives) primary_screen Primary Screening (e.g., Calcein-AM Assay) start->primary_screen hit_identification Hit Identification (% Inhibition > Threshold) primary_screen->hit_identification hit_identification->start Inactive dose_response Dose-Response & IC50 Determination hit_identification->dose_response Active secondary_assay Secondary Assay (e.g., ⁵⁵Fe Uptake Assay) dose_response->secondary_assay sar_analysis Structure-Activity Relationship (SAR) Analysis secondary_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization end End: Lead Candidate lead_optimization->end

Caption: Experimental Workflow for Screening DMT1 Inhibitors.

Conclusion and Future Directions

This compound serves as a valuable chemical scaffold for the development of potent and selective DMT1 inhibitors. The methodologies outlined in this guide provide a framework for the systematic evaluation of this compound derivatives. Future research should focus on synthesizing and testing a broader range of these derivatives to establish a clear structure-activity relationship (SAR). A comprehensive SAR study will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds, paving the way for the development of novel therapeutics for iron-related disorders. Further investigation into the precise binding site and mechanism of inhibition of this compound on DMT1 will also be crucial for rational drug design.

References

Pyrimidinone 8: A Technical Guide to its Role in Iron Homeostasis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential element for numerous physiological processes, but its dysregulation is implicated in a range of disorders, from anemia to iron overload diseases. The intricate control of iron homeostasis is therefore a critical area of research and a promising target for therapeutic intervention. A key protein in this process is the Divalent Metal Transporter 1 (DMT1), responsible for the uptake of non-heme iron in the duodenum and the transport of iron out of endosomes within cells. Recently, a small molecule, Pyrimidinone 8, has been identified as a potent inhibitor of DMT1, offering a valuable tool for studying iron metabolism and a potential lead compound for the development of novel therapeutics. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in the study of iron homeostasis.

This compound: A Novel DMT1 Inhibitor

This compound (CAS 65004-42-4), with the chemical name 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one, has been characterized as a reversible and non-competitive inhibitor of human Divalent Metal Transporter 1 (hDMT1).[1][2] This mode of inhibition suggests that this compound binds to a site on the transporter distinct from the iron-binding site, leading to a conformational change that impedes iron transport.

Quantitative Data

The inhibitory activity of this compound on hDMT1 has been quantified, providing key parameters for its use in experimental settings.

ParameterValueDescriptionReference
Ki ~20 µMInhibition constant, indicating the concentration of inhibitor required to produce half-maximum inhibition.[1]
IC50 13.8 µMHalf-maximal inhibitory concentration, representing the concentration of inhibitor that reduces the biological activity by 50%.[3]

These values demonstrate that this compound is a moderately potent inhibitor of DMT1, making it a suitable tool for in vitro and potentially in vivo studies of iron transport.

Mechanism of Action and Signaling Pathways

DMT1 plays a crucial role in two key pathways of iron uptake: the absorption of dietary non-heme iron in the intestine and the transferrin cycle for iron acquisition by most cells.

Dietary Iron Absorption

In the duodenum, dietary ferric iron (Fe³⁺) is first reduced to ferrous iron (Fe²⁺) by the enzyme duodenal cytochrome B (DcytB). DMT1, located on the apical membrane of enterocytes, then transports Fe²⁺ into the cell. Once inside, iron can be stored in ferritin or transported out of the cell into the bloodstream via the iron exporter ferroportin (FPN).[4][5]

Transferrin Cycle

Most cells acquire iron through the endocytosis of transferrin-bound iron. Following the binding of iron-laden transferrin to the transferrin receptor 1 (TfR1) on the cell surface, the complex is internalized into an endosome. The acidic environment of the endosome causes the release of iron from transferrin. This iron is then reduced to Fe²⁺ and transported out of the endosome into the cytoplasm by DMT1.[4]

By inhibiting DMT1, this compound can effectively block both of these iron uptake pathways, leading to a decrease in intracellular iron levels.

Regulatory Signaling of DMT1

The expression and activity of DMT1 are tightly regulated to maintain iron homeostasis. This regulation occurs at both the transcriptional and post-translational levels. For instance, the expression of DMT1 is responsive to cellular iron levels through the iron-responsive element (IRE)/iron-regulatory protein (IRP) system. Post-translationally, DMT1 is regulated by ubiquitination, a process involving Ndfip1/2 and the E3 ubiquitin ligase WWP2, which targets the transporter for degradation.[6]

The following diagram illustrates the central role of DMT1 in cellular iron uptake and its inhibition by this compound.

DMT1_Inhibition cluster_extracellular Extracellular Space / Intestinal Lumen cluster_cell Enterocyte / Target Cell cluster_membrane cluster_endosome Endosome cluster_blood Bloodstream Dietary Fe3+ Dietary Fe3+ Tf-Fe3+ Transferrin-Fe3+ TfR1 TfR1 Tf-Fe3+->TfR1 Binding DcytB DcytB DMT1 DMT1 DcytB->DMT1 Fe2+ Cytosolic Fe2+ Labile Iron Pool (Fe2+) DMT1->Cytosolic Fe2+ Transport Endosomal Fe3+ Fe3+ TfR1->Endosomal Fe3+ Endocytosis Endosomal DMT1 DMT1 Endosomal DMT1->Cytosolic Fe2+ Transport Endosomal Fe2+ Fe2+ Endosomal Fe3+->Endosomal Fe2+ Reduction Ferritin Ferritin (Storage) Cytosolic Fe2+->Ferritin Mitochondria Mitochondria (Heme/Fe-S cluster synthesis) Cytosolic Fe2+->Mitochondria FPN Ferroportin Cytosolic Fe2+->FPN Blood Fe3+ Fe3+ FPN->Blood Fe3+ Export & Oxidation This compound This compound This compound->DMT1 Inhibition This compound->Endosomal DMT1 Inhibition

Caption: Inhibition of DMT1 by this compound

Experimental Protocols

The following are generalized protocols for assays commonly used to characterize DMT1 inhibitors like this compound. These should be adapted based on specific experimental needs and cell lines.

55Fe Uptake Assay in DMT1-Expressing Cells

This assay directly measures the transport of radioactive iron into cells.

Materials:

  • HEK293 cells stably expressing hDMT1 (or other suitable cell line)

  • DMEM supplemented with 10% FBS, penicillin/streptomycin

  • 55FeCl₃ solution

  • Ascorbic acid

  • MES-buffered saline (MBS): 20 mM MES, 137 mM NaCl, 5.4 mM KCl, 0.34 mM Na₂HPO₄, 10 mM glucose, pH 5.5

  • Wash buffer: 150 mM NaCl, 10 mM Tris-HCl, pH 7.4

  • Scintillation fluid

  • This compound stock solution (in DMSO)

Procedure:

  • Seed DMT1-expressing cells in a 24-well plate and grow to confluence.

  • Prepare the 55Fe uptake solution by mixing 55FeCl₃ with a 100-fold molar excess of ascorbic acid in MBS to a final iron concentration of 1-10 µM.

  • Wash the cells twice with MBS.

  • Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in MBS for 10-15 minutes at 37°C.

  • Initiate the uptake by adding the 55Fe uptake solution to each well.

  • Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells three times with ice-cold wash buffer.

  • Lyse the cells in 0.1 M NaOH or 1% SDS.

  • Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Normalize the counts to the protein concentration of the cell lysate.

Cellular Iron Measurement Assay

This assay quantifies the total iron content within cells.

Materials:

  • Cells treated with this compound or vehicle control

  • Iron Assay Kit (e.g., based on Ferene S colorimetric method)

  • Iron Assay Buffer (acidic)

  • Iron Reducer (for total iron measurement)

  • Iron Probe (e.g., Ferene S)

  • Microplate reader

Procedure:

  • Culture and treat cells with this compound for the desired duration.

  • Harvest and wash the cells with ice-cold PBS.

  • Resuspend the cell pellet in Iron Assay Buffer and homogenize (e.g., by sonication or Dounce homogenizer).

  • Centrifuge the homogenate to pellet insoluble debris.

  • Transfer the supernatant to a new tube.

  • To measure total iron, add Iron Reducer to a portion of the supernatant to convert Fe³⁺ to Fe²⁺. For ferrous iron (Fe²⁺) measurement, add assay buffer instead.

  • Incubate as per the kit manufacturer's instructions.

  • Add the Iron Probe to all samples and standards.

  • Incubate to allow color development.

  • Measure the absorbance at the appropriate wavelength (e.g., 593 nm for Ferene S).

  • Calculate the iron concentration based on a standard curve.

Synthesis of this compound

While the specific, detailed synthesis protocol for this compound from the primary literature is not fully available in the public domain, the general synthesis of similar 2-aminopyrimidinone derivatives often involves a multi-component condensation reaction. For example, a common route is the condensation of an aromatic aldehyde, ethyl cyanoacetate, and guanidine hydrochloride in an alkaline medium.[7] The synthesis of related 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4][8]thieno[2,3-d]pyrimidines has also been described, involving a multi-step process starting from cyclohexanone.[9][10]

The following diagram outlines a plausible general synthetic workflow for pyrimidinone derivatives.

Synthesis_Workflow Reactants Starting Materials (e.g., Aldehyde, Ester, Guanidine) Condensation Condensation Reaction Reactants->Condensation Intermediate Pyrimidinone Core Formation Condensation->Intermediate Modification Functional Group Modification (if necessary) Intermediate->Modification Purification Purification (e.g., Chromatography, Recrystallization) Modification->Purification FinalProduct This compound Purification->FinalProduct

Caption: General Synthetic Workflow for Pyrimidinones

Conclusion

This compound represents a significant tool for researchers in the field of iron homeostasis. Its well-characterized, non-competitive inhibitory action on DMT1 allows for the targeted disruption of cellular iron uptake, facilitating a deeper understanding of the physiological and pathological roles of this crucial transporter. The data and protocols presented in this guide are intended to support the design and execution of experiments aimed at elucidating the complex mechanisms of iron metabolism and exploring novel therapeutic strategies for iron-related disorders. Further research into the in vivo efficacy and safety of this compound and its derivatives may pave the way for new treatments for conditions such as hemochromatosis and certain types of anemia.

References

An In-depth Technical Guide on Pyrimidinone 8 and its Effects on Cellular Iron Levels

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific data for a compound designated "Pyrimidinone 8" is not publicly available. This guide synthesizes information on the broader class of pyrimidinone and pyrimidine derivatives to provide a framework for understanding the potential effects of such a compound on cellular iron metabolism. The experimental protocols and potential mechanisms described are based on established knowledge of related compounds and general cell biology principles.

Introduction

Pyrimidinones are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Recent research into the fundamental processes of cellular iron metabolism and iron-dependent cell death pathways, such as ferroptosis, has opened new avenues for therapeutic intervention. Certain pyrimidine derivatives have been shown to interact with key components of iron homeostasis, suggesting that novel pyrimidinone compounds could be developed to modulate cellular iron levels for therapeutic benefit. This guide explores the potential effects of a hypothetical compound, this compound, on cellular iron levels, providing a theoretical framework and practical experimental guidance for researchers in drug development.

Potential Mechanism of Action: Interaction with Cellular Iron Homeostasis

Cellular iron is meticulously regulated to ensure a sufficient supply for essential processes while preventing the toxic accumulation of reactive iron. Key proteins involved in this regulation include ferritin, the primary iron storage protein, and transferrin receptor 1 (TfR1), which mediates the uptake of iron-bound transferrin.

Some polyhydroxypyrimidines have been demonstrated to directly release iron from ferritin[1]. This action increases the cytosolic labile iron pool (LIP), a pool of chelatable, redox-active iron that is readily available for cellular processes. An increase in the LIP can have significant downstream consequences, including the induction of oxidative stress and ferroptosis, an iron-dependent form of regulated cell death. The ability of pyrimidinone compounds to mobilize iron from ferritin suggests a direct mechanism by which they can influence cellular iron levels[1].

Furthermore, the de novo pyrimidine biosynthesis pathway has been linked to ferroptosis defense[2][3][4][5]. By potentially modulating this pathway, this compound could indirectly affect a cell's sensitivity to ferroptosis, a process intrinsically linked to iron metabolism.

Data Presentation: Expected Effects of this compound on Cellular Iron Markers

The following table summarizes the anticipated qualitative and potential quantitative effects of this compound on key markers of cellular iron metabolism, based on the known actions of related pyrimidine compounds.

ParameterExpected Effect of this compoundMethod of MeasurementRationale
Labile Iron Pool (LIP) IncreaseFluorescent Probes (e.g., Calcein-AM)Direct release of iron from ferritin by pyrimidinone derivatives[1].
Total Cellular Iron No initial change, may decrease over timeColorimetric Assays (e.g., Ferrozine-based)Mobilization of stored iron without immediate changes in total cellular content. Long-term effects may involve iron efflux mechanisms.
Ferritin Heavy Chain (FTH1) Protein Levels DecreaseWestern BlotIncreased LIP can lead to the degradation of ferritin via ferritinophagy to release more iron.
Transferrin Receptor 1 (TfR1) Protein Levels IncreaseWestern Blot, ImmunofluorescenceCellular response to a perceived iron-deficient state due to altered iron distribution, leading to increased iron uptake machinery.
Ferroptosis Sensitivity IncreaseCell Viability Assays (in the presence of ferroptosis inducers)Elevated LIP increases susceptibility to lipid peroxidation, a key event in ferroptosis.

Experimental Protocols

Measurement of the Labile Iron Pool (LIP) using Calcein-AM

This protocol describes the use of the fluorescent probe Calcein-AM to measure the labile iron pool in cultured cells. Calcein-AM is a cell-permeable dye that is non-fluorescent until hydrolyzed by intracellular esterases to calcein. The fluorescence of calcein is quenched upon binding to labile iron.

Materials:

  • Calcein-AM (stock solution in DMSO)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Iron chelator (e.g., Deferiprone or Deferoxamine)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with varying concentrations of this compound for the desired time period. Include vehicle-treated cells as a negative control.

  • Calcein-AM Loading:

    • Prepare a working solution of Calcein-AM in cell culture medium (final concentration typically 0.1-1 µM).

    • Remove the treatment medium and wash the cells once with PBS.

    • Add the Calcein-AM working solution to each well and incubate for 15-30 minutes at 37°C.

  • Fluorescence Measurement:

    • Wash the cells twice with PBS to remove excess Calcein-AM.

    • Add fresh, pre-warmed PBS or medium to each well.

    • Measure the baseline fluorescence (F_initial) using a fluorescence plate reader (Excitation/Emission ~488/515 nm).

    • Add a saturating concentration of an iron chelator to each well to de-quench the calcein by removing iron.

    • Incubate for 5-10 minutes at 37°C.

    • Measure the maximum fluorescence (F_max).

  • Data Analysis:

    • The labile iron pool is proportional to the difference in fluorescence before and after the addition of the chelator (ΔF = F_max - F_initial).

    • Normalize the results to a measure of cell number (e.g., protein concentration or a nuclear stain).

Quantification of Total Cellular Iron using a Ferrozine-Based Colorimetric Assay

This protocol outlines a method to quantify the total non-heme iron content in cell lysates.

Materials:

  • Acid-releasing solution (e.g., 1 M HCl, 4.5% w/v KMnO4)

  • Iron-reducing solution (e.g., a mixture of ascorbic acid and thioglycolic acid)

  • Ferrozine solution

  • Iron standard solution (e.g., FeCl3)

  • 96-well clear plates

  • Spectrophotometer

Procedure:

  • Cell Lysis:

    • Treat cells with this compound as described above.

    • Harvest cells and wash with PBS.

    • Lyse the cells in an appropriate lysis buffer and determine the protein concentration.

  • Iron Release and Reduction:

    • To a known amount of cell lysate, add the acid-releasing solution and incubate at 60°C for 2 hours to release iron from proteins.

    • Cool the samples to room temperature.

    • Add the iron-reducing solution to reduce Fe³⁺ to Fe²⁺.

  • Colorimetric Reaction:

    • Add the Ferrozine solution, which forms a colored complex with Fe²⁺.

    • Incubate for 30 minutes at room temperature.

  • Measurement and Quantification:

    • Measure the absorbance at ~562 nm using a spectrophotometer.

    • Prepare a standard curve using the iron standard solution.

    • Calculate the iron concentration in the samples based on the standard curve and normalize to the protein concentration.

Western Blotting for Ferritin Heavy Chain (FTH1) and Transferrin Receptor 1 (TfR1)

This protocol describes the detection of FTH1 and TfR1 protein levels by western blot.

Materials:

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-FTH1, anti-TfR1, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat and harvest cells as previously described.

    • Lyse cells in RIPA buffer on ice.

    • Clarify the lysate by centrifugation and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize to the loading control.

Immunofluorescence for Transferrin Receptor 1 (TfR1)

This protocol details the visualization of TfR1 localization and expression in cells using immunofluorescence microscopy.

Materials:

  • Cells grown on coverslips in a multi-well plate

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody (anti-TfR1)

  • Fluorophore-conjugated secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on sterile coverslips in a multi-well plate.

    • Treat the cells with this compound.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking and Staining:

    • Wash with PBS.

    • Block non-specific antibody binding with blocking solution for 1 hour.

    • Incubate with the primary anti-TfR1 antibody (diluted in blocking solution) overnight at 4°C.

    • Wash with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope with appropriate filters.

    • Capture images and analyze the fluorescence intensity and localization of TfR1.

Mandatory Visualizations

Pyrimidinone8_Iron_Metabolism cluster_cell Cellular Compartments cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_endosome Endosome Tf_Fe Transferrin-Fe³⁺ TfR1 TfR1 Tf_Fe->TfR1 Binds LIP Labile Iron Pool (LIP) (Fe²⁺) Ferritin Ferritin-Fe³⁺ LIP->Ferritin Iron Storage Mitochondria Mitochondrial Metabolism LIP->Mitochondria Enzymes Iron-dependent Enzymes LIP->Enzymes Ferroptosis -> Ferroptosis LIP->Ferroptosis Ferritin->LIP Iron Release Pyrimidinone8 This compound Pyrimidinone8->LIP Increases Pyrimidinone8->Ferritin Inhibits Iron Storage / Promotes Release TfR1->LIP Iron Release LIP_Assay_Workflow start Seed cells in 96-well plate treatment Treat with this compound start->treatment wash1 Wash with PBS treatment->wash1 calcein_loading Load with Calcein-AM wash1->calcein_loading wash2 Wash with PBS calcein_loading->wash2 read1 Measure Initial Fluorescence (F_initial) wash2->read1 chelator Add Iron Chelator read1->chelator read2 Measure Maximum Fluorescence (F_max) chelator->read2 analysis Calculate ΔF = F_max - F_initial read2->analysis end Quantify Labile Iron Pool analysis->end Logical_Relationship P8 This compound Treatment Ferritin_Release Increased Iron Release from Ferritin P8->Ferritin_Release LIP_Increase Increased Labile Iron Pool (LIP) Ferritin_Release->LIP_Increase FTH_Decrease Decreased Ferritin (FTH1) Levels LIP_Increase->FTH_Decrease TfR1_Increase Increased Transferrin Receptor (TfR1) Levels LIP_Increase->TfR1_Increase Ferroptosis_Increase Increased Sensitivity to Ferroptosis LIP_Increase->Ferroptosis_Increase

References

A Technical Guide to Pyrimidinone 8: A Novel Tool for Interrogating SLC11A2 (DMT1) Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pyrimidinone 8, a novel small molecule inhibitor of the Solute Carrier Family 11 Member 2 (SLC11A2), also known as the Divalent Metal Transporter 1 (DMT1). SLC11A2 is a critical transmembrane protein responsible for the uptake of dietary non-heme iron in the intestine and for iron transport from endosomes into the cytoplasm of various cells.[1][2] Its dysfunction is implicated in several human diseases, including iron-deficiency anemia, hemochromatosis, and neurodegenerative disorders, making it a compelling target for therapeutic intervention.[3][4] this compound has emerged as a valuable chemical probe for elucidating the physiological and pathological roles of SLC11A2.

This compound: A Profile of a Selective SLC11A2 Inhibitor

This compound was identified through a ligand-based virtual screening and is characterized as a reversible, non-competitive, and allosteric inhibitor of human SLC11A2 (hDMT1).[3][5][6] Its mechanism of action is distinct in that it does not alter the cell surface expression of hDMT1 and its inhibitory activity is independent of extracellular pH.[3][7] This makes it a precise tool for studying the transport function of SLC11A2 without confounding effects on protein trafficking or pH-dependent transport kinetics.

PropertyValueReference
Target Solute Carrier Family 11 Member 2 (SLC11A2 / DMT1)[3]
Mechanism of Action Reversible, linear non-competitive, allosteric inhibition[3][5][7]
Inhibition Constant (Ki) ~20 µM for hDMT1[3][5][6]
IC50 13.8 µM for hDMT1-mediated iron uptake[7]
Effect on Cell Surface Expression No effect on hDMT1 cell surface expression[3][7]
pH Dependence No dependence on extracellular pH[3][7]

The Central Role of SLC11A2 in Iron Homeostasis

SLC11A2 plays a dual role in maintaining systemic and cellular iron balance. In the duodenum, it is located on the apical membrane of enterocytes and is responsible for the absorption of dietary ferrous iron (Fe²⁺) into the body.[2] Within most cells, following the endocytosis of iron-bound transferrin, SLC11A2 is localized to the endosomal membrane and facilitates the transport of Fe²⁺ from the endosome into the cytosol, making it available for cellular processes.[1]

cluster_intestinal Intestinal Iron Absorption Dietary Fe3+ Dietary Fe3+ Dcytb Duodenal Cytochrome B (Dcytb) Dietary Fe3+->Dcytb Reduction Fe2+ Lumen Fe2+ (Lumen) Dcytb->Fe2+ Lumen SLC11A2 SLC11A2 (DMT1) Apical Membrane Fe2+ Lumen->SLC11A2 H+ Symport Fe2+ Enterocyte Fe2+ (Enterocyte) SLC11A2->Fe2+ Enterocyte FPN1 Ferroportin 1 (FPN1) Basolateral Membrane Fe2+ Enterocyte->FPN1 Export Fe2+ Blood Fe2+ (Blood) FPN1->Fe2+ Blood Hephaestin Hephaestin Fe2+ Blood->Hephaestin Oxidation Fe3+ Blood Fe3+ (Blood) Hephaestin->Fe3+ Blood Transferrin Transferrin Fe3+ Blood->Transferrin Binding Tf-Fe3+ Transferrin-Fe3+ Transferrin->Tf-Fe3+

Fig 1. Role of SLC11A2 in intestinal iron absorption.

cluster_cellular Cellular Iron Uptake (Transferrin Cycle) Tf-Fe3+ Transferrin-Fe3+ (Blood) TfR1 Transferrin Receptor 1 (TfR1) Tf-Fe3+->TfR1 Binding Endocytosis Endocytosis TfR1->Endocytosis Endosome Endosome (Acidified) Endocytosis->Endosome STEAP3 STEAP3 (Reductase) Endosome->STEAP3 Fe3+ -> Fe2+ Fe2+ Endosome Fe2+ (Endosome) STEAP3->Fe2+ Endosome SLC11A2_endo SLC11A2 (DMT1) Fe2+ Endosome->SLC11A2_endo H+ Symport Fe2+ Cytosol Fe2+ (Cytosol) Labile Iron Pool SLC11A2_endo->Fe2+ Cytosol Utilization Cellular Utilization (e.g., Heme Synthesis) Fe2+ Cytosol->Utilization

Fig 2. Role of SLC11A2 in the transferrin cycle.

Experimental Protocols for Studying SLC11A2 with this compound

A variety of in vitro assays are essential for characterizing the inhibitory effects of compounds like this compound on SLC11A2 function. Below are detailed methodologies for key experiments.

Heterologous Expression of SLC11A2 in HEK293 Cells

Human Embryonic Kidney 293 (HEK293) cells are a robust platform for the overexpression of membrane transporters like SLC11A2.

Protocol:

  • Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Transfection:

    • Plate cells to be 70-80% confluent on the day of transfection.

    • Transfect cells with a mammalian expression vector containing the full-length cDNA of the desired human SLC11A2 isoform (e.g., pcDNA3.1-hDMT1-1A/IRE+). Use a suitable transfection reagent according to the manufacturer's instructions.

    • For stable cell lines, co-transfect with a vector conferring antibiotic resistance (e.g., neomycin) and select for resistant clones over 2-3 weeks.

  • Verification of Expression: Confirm SLC11A2 overexpression by Western blotting of whole-cell lysates using an anti-SLC11A2 antibody or by immunofluorescence microscopy to visualize protein localization.

Radioactive ⁵⁵Fe²⁺ Uptake Assay

This assay directly measures the transport of iron into cells and is a gold-standard method for assessing inhibitor potency.

Protocol:

  • Cell Preparation: Plate SLC11A2-overexpressing HEK293 cells in 24-well plates and grow to confluency.

  • Assay Buffer Preparation: Prepare an uptake buffer (e.g., 140 mM NaCl, 5.4 mM KCl, 1.3 mM CaCl₂, 0.8 mM MgSO₄, 0.4 mM KH₂PO₄, 0.5 mM Na₂HPO₄, 25 mM MES, pH 5.5).

  • Inhibitor Pre-incubation: Wash cells twice with the assay buffer. Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in the assay buffer for 10-15 minutes at 37°C.

  • Iron Uptake:

    • Prepare a fresh solution of 1 µM ⁵⁵FeCl₃ in the assay buffer. Immediately before addition to cells, add a 100-fold molar excess of ascorbic acid to reduce Fe³⁺ to Fe²⁺.

    • Initiate the uptake by adding the ⁵⁵Fe²⁺ solution to the wells.

    • Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

  • Termination and Lysis:

    • Stop the uptake by aspirating the radioactive solution and rapidly washing the cells three times with ice-cold stop solution (e.g., PBS containing 1 mM EDTA).

    • Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. Normalize the counts to the protein concentration of each lysate.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Calcein Quench Assay

This is a fluorescence-based method for monitoring the influx of divalent metal ions, including Fe²⁺, into the cytoplasm. Calcein-AM is a cell-permeant dye that becomes fluorescent and trapped intracellularly upon hydrolysis by esterases. The fluorescence of calcein is quenched upon binding to divalent metals like iron.

Protocol:

  • Cell Preparation: Plate SLC11A2-overexpressing HEK293 cells in a black, clear-bottom 96-well plate.

  • Dye Loading: Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) and incubate with 1 µM Calcein-AM for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with the assay buffer (pH 5.5) to remove extracellular dye.

  • Inhibitor Incubation: Add the assay buffer containing various concentrations of this compound or vehicle control to the wells.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader.

    • Measure the baseline fluorescence (Excitation: ~485 nm, Emission: ~520 nm).

    • Initiate the transport by adding a solution of Fe²⁺ (prepared as in the radioactive assay, e.g., 100 µM) to the wells.

    • Monitor the decrease in fluorescence over time.

  • Data Analysis: The rate of fluorescence quenching is proportional to the rate of iron influx. Calculate the initial rate of quenching for each inhibitor concentration. Plot the percentage of inhibition of the rate against the inhibitor concentration to determine the IC50.

Whole-Cell Electrophysiological Recordings

SLC11A2 is an electrogenic transporter, symporting one H⁺ with one divalent metal cation. This property allows for the direct measurement of its activity using patch-clamp electrophysiology.

Protocol:

  • Cell Preparation: Plate SLC11A2-overexpressing cells on glass coverslips.

  • Solutions:

    • External Solution (pH 5.5): 140 mM N-methyl-D-glucamine (NMDG)-Cl, 2 mM MgCl₂, 2 mM CaCl₂, 10 mM MES.

    • Pipette Solution (Internal): 130 mM K-gluconate, 10 mM KCl, 2 mM MgCl₂, 10 mM HEPES, 1 mM EGTA, pH 7.2.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Hold the membrane potential at a set value (e.g., -40 mV).

    • Perfuse the cell with the external solution. A shift to a lower pH (e.g., from 7.4 to 5.5) will induce a proton leak current through SLC11A2.

    • Apply the substrate (e.g., 10 µM Fe²⁺) to elicit an inward current.

  • Inhibitor Application: After establishing a stable baseline current, perfuse the cell with the external solution containing this compound and measure the reduction in the iron-induced current.

  • Data Analysis: The magnitude of the current inhibition reflects the effect of this compound on SLC11A2 transport activity.

Visualizing the Mechanism of this compound

The non-competitive nature of this compound's inhibition of SLC11A2 suggests that it binds to an allosteric site, distinct from the substrate-binding site. This binding event induces a conformational change in the transporter that reduces its transport efficiency without preventing substrate binding.

cluster_inhibition Non-Competitive Inhibition of SLC11A2 SLC11A2_active SLC11A2 (Active Conformation) Transport Fe2+/H+ Transport SLC11A2_active->Transport SLC11A2_inhibited SLC11A2-Pyrimidinone 8 Complex (Inactive Conformation) SLC11A2_active->SLC11A2_inhibited Reversible Binding Fe2+_H+ Fe2+ and H+ (Substrates) Fe2+_H+->SLC11A2_active Binds to Substrate Site Fe2+_H+->SLC11A2_inhibited Substrate can still bind Pyrimidinone8 This compound Pyrimidinone8->SLC11A2_active Binds to Allosteric Site SLC11A2_inhibited->Transport Inhibits Transport

Fig 3. Allosteric inhibition of SLC11A2 by this compound.

Conclusion

This compound represents a significant advancement in the pharmacological toolkit for studying SLC11A2. Its well-characterized non-competitive mechanism of action and the availability of robust in vitro assays make it an ideal probe for investigating the intricate roles of SLC11A2 in health and disease. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of iron metabolism and the development of novel therapeutics for iron-related disorders.

References

Methodological & Application

Application Notes and Protocols for Pyrimidinone 8 (Palbociclib) in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Pyrimidinone 8 (represented by the well-characterized compound Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6)) in various cell-based assays. Palbociclib is an FDA-approved therapeutic agent for certain types of breast cancer and serves as a valuable tool for studying cell cycle regulation and cancer biology.[1][2]

Mechanism of Action

Palbociclib is a potent and selective inhibitor of CDK4 and CDK6.[1][2] These kinases, in complex with Cyclin D, play a crucial role in the G1 phase of the cell cycle. The CDK4/6-Cyclin D complex phosphorylates the Retinoblastoma (Rb) protein.[2] Phosphorylated Rb (pRb) releases the E2F transcription factor, which then activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, thereby committing the cell to DNA replication and division.[1][2] By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of Rb, leading to the maintenance of the Rb-E2F complex. This action blocks entry into the S phase, resulting in a G1 cell cycle arrest and inhibition of cell proliferation.[1][2][3]

Signaling Pathway Diagram

Palbociclib_Pathway cluster_0 Cell Cycle Progression (G1 Phase) Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor CyclinD Cyclin D Receptor->CyclinD Upregulates CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates pRb pRb E2F E2F G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Activates Transcription Rb_E2F Rb-E2F Complex pRb->E2F Releases Palbociclib This compound (Palbociclib) Palbociclib->CyclinD_CDK46 Inhibits

Caption: Mechanism of action of this compound (Palbociclib).

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Palbociclib in various cancer cell lines. These values are indicative of the compound's potency in inhibiting cell proliferation.

Cell LineCancer TypeRb StatusIC50 (nM)Reference
MCF-7 Breast Cancer (ER+)Proficient148 ± 25.7[4]
MDA-MB-231 Breast Cancer (Triple-Negative)Proficient285[5]
MDA-MB-453 Breast Cancer (HER2+)Proficient106[5]
T47D Breast Cancer (ER+)ProficientNot explicitly stated, but sensitive[6]
AGS Gastric CancerNot specifiedDose-dependent inhibition observed[7]
HGC-27 Gastric CancerNot specifiedDose-dependent inhibition observed[7]
KB-3-1 Epidermoid CarcinomaNot specified5014[8]
SW620 Colorectal AdenocarcinomaNot specified3921[8]

Note: IC50 values can vary depending on the assay conditions (e.g., incubation time, cell density).

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of Palbociclib on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Palbociclib (dissolved in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete medium.[7]

  • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of Palbociclib in complete medium. The final concentrations should typically range from 0.01 µM to 10 µM.[8] Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

  • Incubate the plate for 72 hours.[8]

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[7]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance at 495 nm using a microplate reader.[7]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow: Cell Proliferation Assay

Cell_Proliferation_Workflow cluster_workflow MTT Assay Workflow A Seed Cells (96-well plate) B Overnight Incubation A->B C Add Palbociclib (Serial Dilutions) B->C D Incubate (72 hours) C->D E Add MTT Reagent D->E F Incubate (4 hours) E->F G Add DMSO F->G H Measure Absorbance G->H I Data Analysis (IC50 Calculation) H->I

Caption: Workflow for the MTT-based cell proliferation assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol allows for the analysis of cell cycle distribution following Palbociclib treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Palbociclib (dissolved in DMSO)

  • 6-well plates

  • PBS (Phosphate-Buffered Saline)

  • 70-75% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of Palbociclib (e.g., 0.5, 1, 2 µM) or vehicle control for 48 hours.[7]

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by adding them dropwise to cold 75% ethanol while vortexing gently. Store at 4°C overnight.[7][9]

  • Wash the fixed cells twice with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.[7]

  • Analyze the cell cycle distribution using a flow cytometer.

  • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase is expected with Palbociclib treatment.[7]

Western Blot Analysis of Rb Phosphorylation

This protocol is used to detect changes in the phosphorylation status of the Rb protein, a direct target of the CDK4/6-Cyclin D complex.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Palbociclib (dissolved in DMSO)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Rb (Ser780), anti-total-Rb, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Seed cells in 6-well plates and treat with Palbociclib (e.g., 250 nM for 48 hours for MB231 cells) or vehicle control.[5]

  • Lyse the cells with RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL detection system. A decrease in the phospho-Rb signal relative to total Rb is expected in Palbociclib-treated cells.[10]

References

Application Notes and Protocols for Pyrimidinone 8 Radioactive Iron Uptake Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential element for various physiological processes, but its dysregulation can lead to pathological conditions. Cellular iron levels are tightly controlled by a complex interplay of proteins, with ferroportin (FPN) being the sole known iron exporter in vertebrates. The peptide hormone hepcidin regulates iron homeostasis by binding to ferroportin, inducing its internalization and degradation, thereby controlling the amount of iron released from cells into the circulation.[1][2]

Pyrimidinone 8 is a novel small molecule inhibitor of ferroportin.[3] By blocking ferroportin-mediated iron export, this compound is being investigated for its therapeutic potential in conditions of iron overload, such as β-thalassemia and hemochromatosis.[3][4][5][6] These Application Notes provide a detailed protocol for a radioactive iron uptake assay to evaluate the efficacy of this compound in a cellular context. This assay measures the cellular accumulation of radioactive iron (⁵⁹Fe), which is expected to increase upon ferroportin inhibition.

Principle of the Assay

This assay quantifies the uptake of radioactive iron (⁵⁹Fe) in cultured cells. Cells are treated with this compound, which inhibits the iron export function of ferroportin. Subsequently, the cells are incubated with ⁵⁹Fe-transferrin (⁵⁹Fe-Tf), the primary physiological iron transport complex.[7] By blocking the export of iron, this compound is expected to cause an accumulation of intracellular ⁵⁹Fe. The amount of radioactivity within the cells is then measured using a gamma counter and is directly proportional to the cellular iron uptake.

Mandatory Visualizations

G cluster_0 a Hepcidin b Ferroportin (FPN) a->b Binds and induces degradation d Iron (Fe²⁺) Export Blocked b->d Mediates c This compound c->b Binds and inhibits (Antagonist) e Increased Intracellular Iron d->e G cluster_workflow Experimental Workflow A 1. Cell Seeding (e.g., HEK293, HepG2) B 2. Treatment with this compound (or vehicle control) A->B C 3. Incubation with ⁵⁹Fe-Transferrin B->C D 4. Washing to remove extracellular ⁵⁹Fe C->D E 5. Cell Lysis D->E F 6. Measurement of Radioactivity (Gamma Counter) E->F G 7. Data Analysis F->G

References

Application Notes and Protocols for Pyrimidinone 8 DMT1 Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divalent Metal Transporter 1 (DMT1), also known as Solute Carrier Family 11 Member 2 (SLC11A2), is a crucial transmembrane protein responsible for the uptake of dietary non-heme iron in the duodenum and for iron transport out of endosomes in most cell types.[1] Dysregulation of DMT1 is implicated in various disorders, including iron-overload diseases like hereditary hemochromatosis and neurodegenerative conditions.[2] Consequently, DMT1 has emerged as a promising therapeutic target.

Pyrimidinone 8 is a small molecule inhibitor of DMT1. It functions as a reversible and non-competitive inhibitor of human DMT1 (hDMT1).[3] Notably, its inhibitory action is independent of extracellular pH and it does not alter the cell surface expression of DMT1. These characteristics make this compound a valuable tool for studying the physiological and pathological roles of DMT1 and a potential lead compound for drug development.

These application notes provide a comprehensive guide for the experimental design of studies investigating the inhibitory effects of this compound on DMT1. Detailed protocols for key assays are provided to ensure robust and reproducible results.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on DMT1 through a non-competitive mechanism. This means that it does not bind to the same site as the iron substrate but rather to an allosteric site on the transporter, thereby reducing its transport activity.

Key Experiments for Characterizing this compound Activity

A series of in vitro assays are essential to fully characterize the inhibitory properties of this compound. These include:

  • Radioactive Iron (⁵⁵Fe) Uptake Assay: To directly quantify the inhibition of iron transport.

  • Calcein AM Fluorescence Quenching Assay: A non-radioactive method to assess intracellular labile iron pool changes.

  • Cytotoxicity Assay: To evaluate the potential toxic effects of this compound on cells.

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterValueCell LineReference
IC₅₀ (Iron Uptake) 13.8 µMHEK293 cells overexpressing hDMT1[3]
Kᵢ 20 µMHEK293 cells overexpressing hDMT1[3]
Inhibition Type Non-competitiveHEK293 cells overexpressing hDMT1[3]
Table 2: Dose-Response Data for DMT1 Inhibition by a Pyrazolyl-Pyrimidone Analog
Compound Concentration (µM)% Inhibition of ⁵⁵Fe Uptake
0.01~5%
0.1~15%
1.050%
10.0~90%
100.0~95%
Note: This data is representative of a pyrazolyl-pyrimidone analog and serves as an example for presenting dose-response data for this compound.[3]
Table 3: Time-Course of DMT1 Expression After Treatment
Time (hours)DMT1 Protein Level (Fold Change vs. Control)
1No significant change
6No significant change
12No significant change
24No significant change
Note: This table illustrates expected results based on the finding that this compound does not affect DMT1 expression.[4]

Experimental Protocols

Cell Model: HEK293T Cells Overexpressing DMT1

For robust and specific assessment of DMT1 inhibition, it is recommended to use a cell line stably overexpressing human DMT1, such as HEK293T cells.[5][6][7]

Protocol for Culturing HEK293T-DMT1 Cells:

  • Culture HEK293T cells stably transfected with a DMT1 expression vector in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418, 500 µg/mL).

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells every 2-3 days to maintain logarithmic growth.

Protocol 1: Radioactive Iron (⁵⁵Fe) Uptake Assay

This assay directly measures the uptake of radioactive iron into cells, providing a quantitative measure of DMT1 inhibition.[8]

Materials:

  • HEK293T-DMT1 cells

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • ⁵⁵FeCl₃ in 0.1 M HCl

  • Ascorbic acid

  • Uptake Buffer (e.g., MES-buffered saline, pH 5.5)

  • Wash Buffer (e.g., ice-cold PBS with 1 mM EDTA)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Seed HEK293T-DMT1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in Uptake Buffer. Also, prepare a vehicle control (DMSO in Uptake Buffer).

  • Prepare the ⁵⁵Fe uptake solution by diluting ⁵⁵FeCl₃ in Uptake Buffer to a final concentration of 1 µM. Immediately before use, add ascorbic acid to a final concentration of 100 µM to reduce Fe³⁺ to Fe²⁺.

  • Aspirate the culture medium from the cells and wash once with Uptake Buffer.

  • Add the this compound dilutions or vehicle control to the respective wells and pre-incubate for 15 minutes at 37°C.

  • Initiate the uptake by adding the ⁵⁵Fe uptake solution to each well.

  • Incubate for 20 minutes at 37°C.

  • To stop the uptake, aspirate the uptake solution and wash the cells three times with ice-cold Wash Buffer.

  • Lyse the cells by adding a suitable lysis buffer or 0.1 M NaOH.

  • Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Normalize the counts per minute (CPM) to the protein concentration of each sample.

  • Calculate the percentage of inhibition relative to the vehicle control.

Protocol 2: Calcein AM Fluorescence Quenching Assay

This assay utilizes the fluorescent probe Calcein AM to indirectly measure intracellular labile iron. Calcein fluorescence is quenched by the binding of divalent metal ions like Fe²⁺.[9][10][11]

Materials:

  • HEK293T-DMT1 cells

  • Black, clear-bottom 96-well plates

  • This compound stock solution (in DMSO)

  • Calcein AM stock solution (in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer, pH 7.4 and pH 5.5

  • Ferric ammonium citrate (FAC) or FeCl₂

  • Fluorescence microplate reader

Procedure:

  • Seed HEK293T-DMT1 cells in a black, clear-bottom 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in HBSS (pH 7.4).

  • Prepare a 1 µM Calcein AM working solution in HBSS (pH 7.4).

  • Aspirate the culture medium and wash the cells once with HBSS (pH 7.4).

  • Load the cells with 1 µM Calcein AM for 30 minutes at 37°C.

  • Wash the cells twice with HBSS (pH 7.4) to remove extracellular Calcein AM.

  • Add the this compound dilutions or vehicle control to the wells and incubate for 15 minutes at 37°C.

  • Measure the baseline fluorescence (Excitation: ~490 nm, Emission: ~520 nm).

  • Prepare an iron solution (e.g., 100 µM FAC or FeCl₂ in HBSS, pH 5.5).

  • Add the iron solution to the wells to initiate iron uptake.

  • Immediately begin kinetic fluorescence readings every minute for 30-60 minutes.

  • The rate of fluorescence quenching is proportional to the rate of iron uptake. Calculate the initial rate of quenching for each condition.

  • Determine the percentage of inhibition of the quenching rate by this compound compared to the vehicle control.

Protocol 3: CellTox™ Green Cytotoxicity Assay

This assay measures cytotoxicity by detecting changes in membrane integrity, which is a hallmark of cell death.[12][13][14]

Materials:

  • HEK293T-DMT1 cells

  • White or black, clear-bottom 96-well plates

  • This compound stock solution (in DMSO)

  • CellTox™ Green Dye

  • Fluorescence microplate reader

Procedure:

  • Seed HEK293T-DMT1 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the culture medium. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., digitonin).

  • Add the this compound dilutions, vehicle, or positive control to the respective wells.

  • Add CellTox™ Green Dye to all wells at a final dilution of 1:500.

  • Incubate the plate at 37°C for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Measure fluorescence (Excitation: ~485-500 nm, Emission: ~520-530 nm) at different time points.

  • An increase in fluorescence indicates an increase in cytotoxicity.

  • Calculate the percentage of cytotoxicity relative to the positive control.

Mandatory Visualizations

DMT1_Signaling_Pathway cluster_extracellular Extracellular Space / Endosome Lumen cluster_membrane Cell Membrane / Endosomal Membrane cluster_intracellular Intracellular Space Fe3+ Fe3+ Fe2+ Fe2+ Fe3+->Fe2+ Dcytb (reductase) DMT1 DMT1 Fe2+->DMT1 Uptake Pyrimidinone8 This compound Pyrimidinone8->DMT1 Inhibition (Non-competitive) LIP Labile Iron Pool (LIP) DMT1->LIP Transport CellularProcesses Cellular Processes (e.g., Enzyme Cofactor) LIP->CellularProcesses Ferritin Ferritin (Iron Storage) LIP->Ferritin

Caption: DMT1-mediated iron uptake pathway and inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis CellCulture 1. Culture HEK293T-DMT1 cells CompoundPrep 2. Prepare this compound dilutions IronUptake 3a. ⁵⁵Fe Uptake Assay CompoundPrep->IronUptake Calcein 3b. Calcein AM Assay CompoundPrep->Calcein Cytotoxicity 3c. Cytotoxicity Assay CompoundPrep->Cytotoxicity DataQuant 4. Quantify Results IronUptake->DataQuant Calcein->DataQuant Cytotoxicity->DataQuant IC50_Calc 5. Calculate IC₅₀ / EC₅₀ DataQuant->IC50_Calc DataViz 6. Data Visualization IC50_Calc->DataViz

References

Application Note: Solubilizing Pyrimidinone 8 for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the solubilization and preparation of Pyrimidinone 8, a representative member of a class of heterocyclic compounds often investigated for their therapeutic potential, such as the inhibition of adenylyl cyclase 1 (AC1) for the treatment of chronic pain.[1][2] A significant challenge in the preclinical assessment of pyrimidinone derivatives is their inherent poor aqueous solubility, which can complicate in vitro cell-based assays.[1][2] This document outlines a standardized procedure using Dimethyl Sulfoxide (DMSO) to prepare stock solutions and subsequent working dilutions of this compound suitable for cell culture experiments, ensuring compound stability and minimizing solvent-induced cytotoxicity.

Introduction

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including anticancer and antimicrobial agents.[3][4][5][6] this compound represents a class of pyrimidinone derivatives that have shown promise as modulators of key signaling pathways. For instance, related compounds have been identified as potent and selective inhibitors of Ca2+/Calmodulin-stimulated adenylyl cyclase 1 (AC1), a promising target for non-opioid analgesics.[1]

A critical hurdle for the in vitro evaluation of these lipophilic compounds is their low solubility in aqueous media, such as cell culture medium.[1] This can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results. The most common and effective strategy to overcome this is to first dissolve the compound in a water-miscible organic solvent, like DMSO, to create a high-concentration stock solution.[7][8] This stock is then serially diluted in the culture medium to achieve the desired final concentration, while keeping the final solvent concentration below cytotoxic levels.[7][8]

This guide provides a step-by-step protocol for solubilizing this compound and determining the optimal solvent concentration for your specific cell line.

Signaling Pathway of this compound (AC1 Inhibition)

This compound and its analogs often function by inhibiting enzymes in critical cell signaling pathways. A key target for this class of compounds is Adenylyl Cyclase 1 (AC1). The diagram below illustrates the mechanism by which this compound inhibits AC1, thereby blocking the production of the second messenger, cyclic AMP (cAMP).

AC1_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AC1 Adenylyl Cyclase 1 (AC1) cAMP cAMP AC1->cAMP Catalyzes Conversion CaM Ca2+/Calmodulin (Activator) CaM->AC1 Activates ATP ATP ATP->AC1 Substrate P8 This compound P8->AC1 Inhibits

Caption: Mechanism of AC1 inhibition by this compound.

Experimental Protocols

This section provides detailed protocols for preparing this compound solutions and for determining solvent tolerance in a target cell line.

General Workflow for Compound Preparation and Cell Treatment

The overall process involves creating a concentrated stock solution in DMSO, followed by dilution to working concentrations for cell treatment and subsequent analysis.

experimental_workflow cluster_prep Solution Preparation cluster_exp Cell Experiment A 1. Weigh solid This compound B 2. Dissolve in 100% DMSO A->B C 3. Create High-Concentration Stock (e.g., 50 mM) B->C D 4. Prepare Intermediate Dilutions in DMSO C->D E 5. Dilute to Final Working Concentration in Medium (Final DMSO <0.5%) D->E Add to Culture Medium F 6. Treat Cells E->F G 7. Incubate & Assay (e.g., Viability, cAMP) F->G

References

Application Notes and Protocols: The Use of Pyrido[2,3-d]pyrimidin-7(8H)-one Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyrido[2,3-d]pyrimidin-7(8H)-one derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating potent activity as inhibitors of various protein kinases and enzymes implicated in cancer progression. A particularly promising application of this scaffold is the development of inhibitors for Ubiquitin-Specific Protease 1 (USP1), a deubiquitinase that plays a critical role in DNA damage response (DDR) pathways. This document provides detailed application notes and protocols for the study of these compounds in cancer cell lines, with a focus on a representative and well-characterized USP1 inhibitor, ML323.

USP1 is a key regulator of the Fanconi anemia (FA) and translesion synthesis (TLS) pathways through its deubiquitination of FANCD2 and Proliferating Cell Nuclear Antigen (PCNA), respectively.[1] By inhibiting USP1, these compounds can disrupt DNA repair mechanisms, leading to an accumulation of DNA damage and subsequently inducing cell cycle arrest and apoptosis, particularly in cancer cells with existing DNA repair deficiencies.[2][3] This makes USP1 an attractive therapeutic target, and its inhibitors, such as those based on the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, are valuable tools for cancer research and drug development.[4]

Mechanism of Action of USP1 Inhibition

The primary mechanism of action for pyrido[2,3-d]pyrimidin-7(8H)-one-based USP1 inhibitors like ML323 is the direct inhibition of the USP1-UAF1 deubiquitinase complex.[2] This inhibition prevents the removal of monoubiquitin from key substrate proteins involved in the DNA damage response.[1]

Key downstream effects of USP1 inhibition include:

  • Increased Monoubiquitination of PCNA and FANCD2: USP1 inhibition leads to the accumulation of monoubiquitinated PCNA (Ub-PCNA) and FANCD2 (Ub-FANCD2).[5] This sustained ubiquitination state disrupts the normal progression of DNA repair.

  • Impaired DNA Repair: The dysregulation of the TLS and FA pathways compromises the cancer cells' ability to repair DNA damage, whether endogenous or induced by chemotherapeutic agents like cisplatin.[2]

  • Cell Cycle Arrest: The accumulation of unresolved DNA damage often triggers cell cycle checkpoints. For instance, some pyrido[2,3-d]pyrimidin-7(8H)-one derivatives have been shown to cause cell cycle arrest in the S phase.[4]

  • Induction of Apoptosis: When DNA damage is too severe to be repaired, cells undergo programmed cell death, or apoptosis. USP1 inhibition can sensitize cancer cells to apoptosis-inducing stimuli.

Data Presentation: In Vitro Activity of ML323

The following table summarizes the inhibitory activity of ML323, a representative pyrido[2,3-d]pyrimidin-7(8H)-one-based USP1 inhibitor.

Assay TypeTarget/Cell LineIC50 ValueReference
Enzymatic Inhibition (Ub-Rho)USP1-UAF176 nM[2]
Enzymatic Inhibition (di-Ub)USP1-UAF1174 nM[1][2]
Enzymatic Inhibition (Ub-PCNA)USP1-UAF1820 nM[1][2]
Cell Viability (CCK-8, 48h)143B (Osteosarcoma)42.41 µM[6]
Cell Viability (CCK-8, 48h)HOS (Osteosarcoma)40.89 µM[6]

Experimental Protocols

Herein are detailed protocols for the evaluation of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives in cancer cell line studies.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with a test compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrido[2,3-d]pyrimidin-7(8H)-one compound (e.g., ML323)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide) or appropriate solubilization buffer

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT to formazan by metabolically active cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Western Blot Analysis for USP1 Target Engagement

This protocol is used to detect changes in the ubiquitination status of USP1 substrates (PCNA, FANCD2) and to analyze the expression of proteins involved in the cell cycle and apoptosis.

Materials:

  • Treated and untreated cell lysates

  • RIPA or other suitable lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PCNA, anti-FANCD2, anti-USP1, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treating cells with the compound for the desired time, wash them with ice-cold PBS and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Analyze the band intensities relative to a loading control like β-actin. Look for an increase in the higher molecular weight bands for PCNA and FANCD2, which correspond to their monoubiquitinated forms.

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired duration. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Mandatory Visualizations

USP1_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_drug Drug Action DNA_Damage DNA Damage (e.g., from Cisplatin) PCNA_Ub Ub-PCNA DNA_Damage->PCNA_Ub triggers ubiquitination FANCD2_Ub Ub-FANCD2 DNA_Damage->FANCD2_Ub triggers ubiquitination USP1_UAF1 USP1-UAF1 Complex PCNA PCNA USP1_UAF1->PCNA deubiquitinates FANCD2 FANCD2 USP1_UAF1->FANCD2 deubiquitinates PCNA_Ub->USP1_UAF1 TLS Translesion Synthesis (TLS) PCNA_Ub->TLS activates FANCD2_Ub->USP1_UAF1 FA_Pathway Fanconi Anemia (FA) Pathway FANCD2_Ub->FA_Pathway activates DNA_Repair Successful DNA Repair TLS->DNA_Repair FA_Pathway->DNA_Repair Apoptosis Apoptosis Cell_Survival Cell Survival DNA_Repair->Cell_Survival Pyrimidinone Pyrido[2,3-d]pyrimidin-7(8H)-one (e.g., ML323) Pyrimidinone->USP1_UAF1 inhibits

Caption: USP1 Inhibition Pathway by Pyrido[2,3-d]pyrimidin-7(8H)-one Derivatives.

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start: Select Cancer Cell Line culture Cell Culture & Seeding start->culture treatment Treat with Pyrido[2,3-d]pyrimidin-7(8H)-one (Varying Concentrations & Times) culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot Analysis (p-Ub-PCNA, Ub-FANCD2, Apoptosis markers) treatment->western apoptosis Apoptosis Assay (Annexin V/PI Flow Cytometry) treatment->apoptosis ic50 Determine IC50 Value viability->ic50 protein_analysis Analyze Protein Expression & Ubiquitination western->protein_analysis apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant conclusion Conclusion: Evaluate Anticancer Efficacy & Mechanism of Action ic50->conclusion protein_analysis->conclusion apoptosis_quant->conclusion

Caption: Experimental Workflow for Evaluating USP1 Inhibitors.

References

Application Notes and Protocols for Determining the IC50 Value of Pyrimidinone 8

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrimidinone 8 is identified as a reversible and non-competitive inhibitor of the divalent metal transporter 1 (DMT1).[1][2] DMT1 is a crucial transmembrane protein responsible for the uptake of non-heme iron. By inhibiting DMT1, this compound can block this iron uptake, a mechanism of interest in various research contexts. The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of an inhibitor like this compound.[3] It represents the concentration of the inhibitor required to reduce the activity of a specific biological target by 50%.[3][4] This document provides a detailed protocol for determining the IC50 value of this compound in a cell-based assay.

Principle of the Assay

The protocol described below is a cell-based viability assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method.[5] The principle of this assay is that metabolically active cells with functional mitochondrial succinate dehydrogenase can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells. Since DMT1 is essential for iron uptake, and iron is vital for cellular processes, inhibiting DMT1 with this compound in iron-dependent cells will lead to a decrease in cell viability. By measuring this dose-dependent decrease in viability, a dose-response curve can be generated to calculate the IC50 value.[6]

Experimental Protocol: Cell-Based IC50 Determination of this compound using MTT Assay

This protocol outlines the steps to determine the IC50 value of this compound by assessing its effect on the viability of a DMT1-expressing cell line.

Materials and Reagents

Equipment:

  • Humidified CO2 incubator (37°C, 5% CO2)

  • Laminar flow hood

  • Microplate reader (absorbance at 490-570 nm)

  • Inverted microscope

  • Multichannel pipette

  • 96-well flat-bottom cell culture plates

  • Sterile pipette tips and serological pipettes

  • Sterile centrifuge tubes

Reagents:

  • DMT1-expressing cell line (e.g., Caco-2, K562, or a stably transfected HEK293 line)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (0.25%)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • MTT solvent (e.g., 100% DMSO or a solution of 10% SDS in 0.01 M HCl)

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound Stock and Dilutions add_inhibitor Add this compound Serial Dilutions prep_inhibitor->add_inhibitor prep_cells Culture and Harvest DMT1-Expressing Cells seed_cells Seed Cells into 96-Well Plate prep_cells->seed_cells incubate_adhesion Incubate (24h) for Cell Adhesion seed_cells->incubate_adhesion incubate_adhesion->add_inhibitor incubate_treatment Incubate (24-72h) with Inhibitor add_inhibitor->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals with DMSO incubate_mtt->solubilize read_absorbance Measure Absorbance at 490 nm solubilize->read_absorbance normalize_data Normalize Data to Vehicle Control (%) read_absorbance->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calc_ic50 Calculate IC50 Value (Non-linear Regression) plot_curve->calc_ic50

Caption: Experimental workflow for IC50 determination.

Step-by-Step Procedure

Step 1: Preparation of this compound Stock Solution

  • Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Step 2: Cell Culture and Seeding

  • Culture the DMT1-expressing cell line in complete medium in a T-75 flask until it reaches 80-90% confluency.

  • Wash the cells with PBS, and then detach them using Trypsin-EDTA.

  • Resuspend the cells in fresh complete medium and perform a cell count (e.g., using a hemocytometer).

  • Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells per well).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Leave the outer wells filled with 100 µL of sterile PBS to minimize edge effects.[5]

  • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

Step 3: Treatment with this compound

  • On the day of treatment, prepare serial dilutions of this compound from your stock solution in complete culture medium. A common approach is a 10-point, 2-fold or 3-fold dilution series (e.g., starting from 100 µM).

  • Also prepare a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "no-cell" blank control (medium only).

  • Carefully remove the old medium from the wells and add 100 µL of the corresponding this compound dilution or control solution to each well. It is recommended to perform each treatment in triplicate.

  • Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).

Step 4: MTT Assay

  • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well (including controls).[5]

  • Gently mix by tapping the plate.

  • Incubate the plate for an additional 4 hours at 37°C, allowing formazan crystals to form.

  • After 4 hours, carefully aspirate the medium from each well without disturbing the formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the crystals.[5]

  • Place the plate on a shaker for 10 minutes at low speed to ensure complete dissolution.[5]

Step 5: Data Acquisition

  • Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570 nm.

Data Analysis and Presentation

Data Calculation
  • Blank Correction: Subtract the average absorbance of the "no-cell" blank wells from all other absorbance readings.

  • Normalization: Express the results as a percentage of cell viability relative to the vehicle control (which represents 100% viability).

    • % Viability = (Absorbance_of_Treated_Well / Average_Absorbance_of_Vehicle_Control) * 100

IC50 Determination
  • Plot the normalized data (% Viability) on the Y-axis against the logarithm of the this compound concentration on the X-axis.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression model.[6] This can be done with software such as GraphPad Prism, Origin, or R.

  • The IC50 is the concentration of this compound that corresponds to 50% viability on the fitted curve.[4][6]

Data Presentation

Quantitative data should be summarized in a clear table.

CompoundTargetKnown IC50 (µM)Experimental IC50 (µM)Cell LineAssay Type
This compoundDMT113.8[1][Enter Value]Caco-2MTT

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action for this compound.

signaling_pathway cluster_cell Cell Interior cluster_membrane Cell Membrane Iron_Pool Intracellular Iron Pool DMT1 DMT1 DMT1->Iron_Pool Extracellular_Iron Extracellular Iron (Fe2+) Extracellular_Iron->DMT1 Iron Uptake Pyrimidinone8 This compound Pyrimidinone8->Inhibition Inhibition->DMT1 Inhibition

Caption: Inhibition of DMT1-mediated iron uptake by this compound.

References

Application Notes and Protocols for Studying Iron-Dependent Diseases with a Pyrimidinone Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron-dependent diseases, including those involving ferroptosis, represent a significant area of research and therapeutic development. Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides. Studying the mechanisms of ferroptosis and identifying compounds that can modulate this pathway are crucial for developing novel treatments for a range of conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and certain cancers.

This document provides detailed application notes and protocols for utilizing a pyrimido-pyrimidine derivative, RA-642 , as a tool to investigate iron-dependent cellular processes. RA-642 is a potent inhibitor of ferrous-induced lipid peroxidation, a key event in the ferroptosis cascade.

Pyrimidinone Analog: RA-642

RA-642 is a pyrimido-pyrimidine derivative that has demonstrated significant inhibitory effects on iron-induced lipid peroxidation. Its mechanism of action makes it a valuable chemical probe for studying the role of lipid peroxidation in various pathological conditions.

Quantitative Data for RA-642

The following table summarizes the reported inhibitory concentrations (IC50) of RA-642 against ferrous-induced lipid peroxidation in various rat tissues. This data highlights the potent activity of RA-642 across different biological contexts.

Tissue (Rat)IC50 of RA-642 (µM)
Brain0.3 - 1.4
Liver0.3 - 1.4
Kidney0.3 - 1.4
Heart0.3 - 1.4
Lung0.3 - 1.4
Liver Mitochondrial Membranes0.4 ± 0.2

Signaling Pathways

The Ferroptosis Signaling Pathway

Ferroptosis is a complex process involving multiple interconnected pathways. The diagram below illustrates the central role of iron and lipid peroxidation in the execution of ferroptotic cell death. Key regulatory nodes include the system Xc-/GSH/GPX4 axis, which provides the primary defense against lipid peroxidation.

Ferroptosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors Cystine Cystine SystemXc System Xc- (SLC7A11/SLC3A2) Cystine->SystemXc Import Cysteine Cysteine SystemXc->Cysteine Reduction PUFA_PL PUFA-PLs Lipid_Peroxides Lipid Peroxides (L-OOH) PUFA_PL->Lipid_Peroxides Oxidation Lipid_ROS Lipid ROS (L-O·) Lipid_Peroxides->Lipid_ROS GSH Glutathione (GSH) Cysteine->GSH Synthesis GPX4 GPX4 GSH->GPX4 GPX4->PUFA_PL Reduces Peroxidation GSSG GSSG GPX4->GSSG Fe2 Fe²⁺ (Labile Iron Pool) Fe2->Lipid_Peroxides Fenton Reaction Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Erastin Erastin / Sulfasalazine Erastin->SystemXc Inhibits RSL3 RSL3 RSL3->GPX4 Inhibits RA642 RA-642 RA642->Lipid_Peroxides Inhibits Peroxidation

Caption: The Ferroptosis Signaling Pathway.

Experimental Workflow for Studying RA-642

The following diagram outlines a typical experimental workflow for evaluating the effect of RA-642 on ferroptosis in a cell-based model.

Experimental_Workflow cluster_assays Assays start Start cell_culture Cell Culture (e.g., HT-1080, BJeLR) start->cell_culture treatment Treatment Groups: 1. Vehicle Control 2. Ferroptosis Inducer (e.g., RSL3) 3. RA-642 + Ferroptosis Inducer 4. RA-642 alone cell_culture->treatment incubation Incubate for a defined period (e.g., 24-48 hours) treatment->incubation viability_assay Cell Viability Assay (MTT or CellTiter-Glo) incubation->viability_assay lipid_peroxidation_assay Lipid Peroxidation Assay (TBARS or C11-BODIPY) incubation->lipid_peroxidation_assay data_analysis Data Analysis and Interpretation viability_assay->data_analysis lipid_peroxidation_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for evaluating RA-642.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing cell viability following treatment with a ferroptosis inducer and/or RA-642.

Materials:

  • Cells of interest (e.g., HT-1080 fibrosarcoma cells, BJeLR human fibroblasts)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Ferroptosis inducer (e.g., RSL3, Erastin)

  • RA-642

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the ferroptosis inducer and RA-642 in a complete medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the respective treatments (vehicle control, ferroptosis inducer alone, RA-642 alone, and co-treatment).

    • Incubate for the desired time period (e.g., 24-48 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

Lipid Peroxidation Assay (TBARS Assay)

This protocol measures malondialdehyde (MDA), a product of lipid peroxidation.

Materials:

  • Treated cells (from a parallel experiment to the viability assay)

  • RIPA buffer with protease inhibitors

  • Trichloroacetic acid (TCA) solution (10%)

  • Thiobarbituric acid (TBA) solution (0.67% w/v)

  • Malondialdehyde (MDA) standard (1,1,3,3-tetramethoxypropane)

  • Boiling water bath

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Collect the cell lysate and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for the assay.

    • Determine the protein concentration of the lysate for normalization.

  • TBARS Reaction:

    • To 100 µL of cell lysate, add 200 µL of ice-cold 10% TCA to precipitate proteins.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 2,200 x g for 15 minutes at 4°C.

    • Transfer 200 µL of the supernatant to a new tube.

    • Add 200 µL of 0.67% TBA solution.

    • Prepare a standard curve using MDA standards.

  • Incubation and Measurement:

    • Incubate the samples and standards in a boiling water bath for 10-15 minutes.

    • Cool the tubes on ice.

    • Measure the absorbance of 150 µL of the reaction mixture at 532 nm.

  • Calculation:

    • Calculate the concentration of MDA in the samples using the standard curve.

    • Normalize the MDA concentration to the protein concentration of the cell lysate.

Conclusion

RA-642 serves as a potent tool for investigating the role of iron-dependent lipid peroxidation in cellular physiology and pathology. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding and targeting ferroptosis in various disease models. As with any experimental system, optimization of cell densities, drug concentrations, and incubation times may be necessary for specific cell lines and research questions.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Pyrimidinone 8 Insolubility in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with Pyrimidinone 8 in Dimethyl Sulfoxide (DMSO). The following information is designed to help you troubleshoot and successfully prepare your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in DMSO important?

This compound (CAS No. 65004-42-4) is identified as a novel allosteric, non-competitive inhibitor of the divalent metal transporter-1 (DMT1).[1][2][3] For many in vitro and in vivo experiments, DMSO is the solvent of choice for creating stock solutions of small molecule inhibitors due to its broad solvency.[4] Achieving complete dissolution of this compound in DMSO is critical for accurate dosing and obtaining reliable experimental results.

Q2: I've observed that this compound is not readily dissolving in DMSO. What are the initial troubleshooting steps?

Incomplete dissolution can be a common issue with complex organic molecules. Here are the primary steps to address this:

  • Verify DMSO Quality: Ensure you are using a high-purity, anhydrous grade of DMSO. DMSO is hygroscopic and absorbed water can significantly decrease its solvating power for certain compounds.[5]

  • Gentle Heating: Cautiously warm the solution. A water bath set to 30-40°C can enhance the solubility of many compounds. Avoid excessive heat, which could degrade this compound.

  • Sonication: Use a bath sonicator to provide mechanical agitation. This can help break down compound aggregates and facilitate dissolution.

  • Vortexing: Vigorous vortexing can also aid in the dissolution process.

Q3: Can I increase the concentration of my this compound stock solution?

If you are struggling with solubility at your target concentration, it is advisable to first attempt preparing a more dilute stock solution. It is easier to ensure complete dissolution at a lower concentration and then serially dilute in DMSO to your desired final concentration for the experiment.

Q4: Are there any chemical properties of this compound that might explain its poor solubility?

Physicochemical Properties of Structurally Related Compounds

To provide context, the following table summarizes key physicochemical properties of some pyrimidinone and aminopyrimidine derivatives. These values can offer insights into the general characteristics of this class of compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)Topological Polar Surface Area (TPSA) (Ų)
This compound C10H12N4O204.23Not AvailableNot Available
2-PyrimidoneC4H4N2O96.09-0.2345.75
4(3H)-PyrimidinoneC4H4N2O96.09Not AvailableNot Available
2-AminopyrimidineC4H5N395.10-0.251.8
5-Chloro-2(1H)-pyrimidinoneC4H3ClN2O130.54Not AvailableNot Available

Note: LogP and TPSA values are computational predictions and can vary between different models. Data for related compounds is provided for comparative purposes.

Experimental Protocols

Protocol 1: Standard Dissolution Method

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous, high-purity DMSO to achieve the target concentration.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If particles remain, proceed to Protocol 2 or 3.

Protocol 2: Dissolution with Heating

  • Follow steps 1-3 of Protocol 1.

  • Place the tube in a water bath set to 37°C for 10-15 minutes.

  • Periodically remove the tube and vortex for 30 seconds.

  • After the incubation period, visually inspect the solution for clarity.

  • Allow the solution to cool to room temperature before use.

Protocol 3: Dissolution with Sonication

  • Follow steps 1-3 of Protocol 1.

  • Place the tube in a bath sonicator for 5-10 minutes.

  • Ensure the water in the sonicator is at room temperature.

  • After sonication, vortex the tube for 30 seconds.

  • Visually inspect the solution for complete dissolution.

Visual Guides

Troubleshooting Workflow for this compound Dissolution

G start Start: Prepare this compound in DMSO vortex Vortex vigorously start->vortex check_solubility Is the compound fully dissolved? heat Gentle heating (37°C) check_solubility->heat No success Solution ready for use check_solubility->success Yes vortex->check_solubility sonicate Sonication heat->sonicate check_again Re-check solubility sonicate->check_again check_again->success Yes failure Consider preparing a more dilute stock check_again->failure No

A step-by-step workflow for dissolving this compound in DMSO.

Hypothetical Signaling Pathway Involving DMT1

G Fe2 Extracellular Fe2+ DMT1 DMT1 Transporter Fe2->DMT1 Transport Intracellular_Fe2 Intracellular Fe2+ Pool DMT1->Intracellular_Fe2 Pyrimidinone8 This compound Pyrimidinone8->DMT1 Inhibition Cellular_Processes Downstream Cellular Processes (e.g., Heme Synthesis, Iron Storage) Intracellular_Fe2->Cellular_Processes

This compound acts as an inhibitor of the DMT1 transporter.

References

Technical Support Center: Optimizing Pyrimidinone 8 Concentration for Maximum Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Pyrimidinone 8, a potent, reversible, and non-competitive inhibitor of the Divalent Metal Transporter 1 (DMT1). Here you will find detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound functions as a reversible, linear non-competitive inhibitor of the Divalent Metal Transporter 1 (DMT1). It acts allosterically, meaning it binds to a site on DMT1 distinct from the iron-binding site, which induces a conformational change that inhibits the transporter's function. This inhibition is independent of extracellular pH and does not alter the cell surface expression of DMT1.

Q2: What are the key inhibitory concentrations for this compound?

A2: The inhibitory activity of this compound against human DMT1 (hDMT1) has been characterized by the following parameters: a Ki of approximately 20 μM and an IC50 of 13.8 μM for the inhibition of hDMT1-mediated iron uptake.

Q3: What is the primary signaling pathway affected by this compound?

A3: By inhibiting DMT1, this compound primarily disrupts the cellular uptake of ferrous iron (Fe²⁺). DMT1 is a crucial component of the iron transport pathway, responsible for absorbing dietary iron in the intestine and for transporting iron out of endosomes and into the cytoplasm within cells. In certain pathological contexts, such as some cancers, the DMT1-mediated iron uptake has been linked to the activation of the JAK-STAT3 signaling pathway, which can promote tumor cell proliferation.

Q4: Is this compound known to chelate iron directly?

A4: While some pyrazolyl-pyrimidinone compounds have been reported to inhibit DMT1 function through direct chelation of iron, this compound is characterized as a non-competitive inhibitor, suggesting its primary mechanism is through allosteric modulation of the DMT1 protein. However, it is always good practice to consider potential metal-chelating effects when troubleshooting unexpected results.

Data Presentation

ParameterValueTargetNotes
Inhibition Constant (Ki) ~20 μMHuman DMT1 (hDMT1)Characterizes the binding affinity of the inhibitor to the enzyme.
Half-maximal Inhibitory Concentration (IC50) 13.8 μMhDMT1-mediated iron uptakeRepresents the concentration of inhibitor required to reduce the rate of the biological process by 50%.

Experimental Protocols

Two primary methods are recommended for quantifying the inhibitory effect of this compound on DMT1 activity: the ⁵⁵Fe Uptake Assay and the Calcein-AM Fluorescence Quenching Assay.

Radioactive ⁵⁵Fe Uptake Assay

This assay directly measures the uptake of radioactive ferrous iron into cells.

Materials:

  • HEK293T cells stably overexpressing hDMT1

  • This compound

  • ⁵⁵FeCl₃ (to be freshly prepared as ⁵⁵Fe²⁺)

  • Ascorbic acid

  • Uptake Buffer (e.g., MES-buffered saline, pH 5.5-6.75)

  • Wash Buffer (e.g., ice-cold PBS with 1 mM EDTA)

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Plate HEK293T-hDMT1 cells in 24-well plates and grow to 80-90% confluency.

  • Preparation of ⁵⁵Fe²⁺ Solution: Immediately before the assay, prepare a 1 µM ⁵⁵Fe²⁺ solution in uptake buffer by reducing ⁵⁵FeCl₃ with a 50-fold molar excess of ascorbic acid.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in the uptake buffer. Remove the culture medium from the cells and wash once with the uptake buffer. Add the this compound solutions to the respective wells and incubate for 15-20 minutes at 37°C. Include a vehicle control (e.g., DMSO).

  • Iron Uptake: Add the 1 µM ⁵⁵Fe²⁺ solution to each well and incubate for a defined period (e.g., 10-20 minutes) at 37°C. To determine non-specific uptake, perform a parallel experiment at 4°C.[1]

  • Washing: Terminate the uptake by rapidly washing the cells three times with ice-cold wash buffer.

  • Cell Lysis and Measurement: Lyse the cells (e.g., with 0.1 M NaOH) and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific uptake (4°C) from all measurements. Normalize the data to the vehicle control and plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Calcein-AM Fluorescence Quenching Assay

This is a non-radioactive method that measures the quenching of a fluorescent dye by intracellular labile iron.

Materials:

  • HEK293T cells stably overexpressing hDMT1

  • This compound

  • Calcein-AM

  • Ferrous sulfate (FeSO₄) or Ferrous ammonium sulfate

  • Uptake Buffer (e.g., MES-buffered saline, pH 5.5-6.0)

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Plate cells in a 96-well black, clear-bottom plate and grow to confluency.

  • Calcein-AM Loading: Wash the cells with uptake buffer and then incubate with 1 µM Calcein-AM in the same buffer for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with uptake buffer to remove extracellular Calcein-AM.

  • Inhibitor Treatment: Add the desired concentrations of this compound in uptake buffer to the wells and incubate for 15-20 minutes at 37°C.

  • Fluorescence Measurement: Measure the baseline fluorescence (Excitation: ~485 nm, Emission: ~520 nm).

  • Iron Addition: Add a solution of ferrous iron (e.g., 10-100 µM FeSO₄) to the wells.

  • Kinetic Reading: Immediately begin measuring the fluorescence intensity kinetically over a period of 10-30 minutes. The influx of iron will quench the calcein fluorescence.

  • Data Analysis: Calculate the rate of fluorescence quenching for each concentration of this compound. Normalize the rates to the vehicle control and plot the percentage of inhibition against the inhibitor concentration to determine the IC50.

Mandatory Visualizations

DMT1_Signaling_Pathway cluster_extracellular Extracellular Space / Endosome Lumen cluster_membrane Cell Membrane / Endosomal Membrane cluster_intracellular Intracellular Space (Cytoplasm) Fe2_ext Fe²⁺ (Ferrous Iron) DMT1 DMT1 Transporter Fe2_ext->DMT1 Transport Fe2_intra Labile Iron Pool (Fe²⁺) DMT1->Fe2_intra JAK JAK Fe2_intra->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 nucleus Nucleus pSTAT3->nucleus Translocation proliferation Cell Proliferation nucleus->proliferation Gene Expression Pyrimidinone8 This compound Pyrimidinone8->DMT1 Allosteric Inhibition

Caption: Signaling pathway of DMT1-mediated iron uptake and its inhibition by this compound.

Experimental_Workflow_Fe55 start Start plate_cells Plate HEK293T-hDMT1 cells start->plate_cells prepare_inhibitor Prepare this compound dilutions plate_cells->prepare_inhibitor incubate_inhibitor Pre-incubate cells with this compound prepare_inhibitor->incubate_inhibitor prepare_fe55 Prepare ⁵⁵Fe²⁺ solution add_fe55 Add ⁵⁵Fe²⁺ and incubate prepare_fe55->add_fe55 incubate_inhibitor->add_fe55 wash_cells Wash cells to stop uptake add_fe55->wash_cells lyse_cells Lyse cells wash_cells->lyse_cells measure_radioactivity Measure radioactivity lyse_cells->measure_radioactivity analyze_data Analyze data and determine IC50 measure_radioactivity->analyze_data end End analyze_data->end

Caption: Experimental workflow for the ⁵⁵Fe uptake assay.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High background signal / Low signal-to-noise ratio 1. Non-specific binding of ⁵⁵Fe: Inadequate washing. 2. Non-specific binding of this compound: The inhibitor may be sticking to the cells or plasticware. 3. Cell health: Cells are stressed or dying, leading to leaky membranes.1. Increase the number of washes with ice-cold wash buffer. Consider including a brief incubation with a high concentration of non-radioactive Fe²⁺ in the final wash step to displace non-specifically bound ⁵⁵Fe. 2. Include a pre-incubation step with a blocking agent like BSA. Ensure proper mixing and avoid excessively high concentrations of the inhibitor. 3. Check cell viability before and after the experiment. Ensure optimal cell culture conditions.
Inconsistent or non-reproducible results 1. Inconsistent timing: Variations in incubation times for the inhibitor or iron. 2. This compound instability: The compound may be degrading in the assay buffer. 3. Inconsistent cell density: Variations in cell number between wells.1. Use a multichannel pipette and a precise timer for all incubation steps. 2. Prepare fresh dilutions of this compound for each experiment. Assess the stability of the compound in your specific assay buffer if issues persist. 3. Ensure a uniform cell seeding density and visually inspect the wells for confluency before starting the assay.
No or very weak inhibition observed 1. Incorrect this compound concentration: Errors in dilution calculations or compound weighing. 2. Low DMT1 expression/activity: The cell line may have lost its high expression of DMT1. 3. This compound insolubility: The compound may not be fully dissolved in the assay buffer.1. Double-check all calculations and ensure the stock solution is correctly prepared. 2. Periodically check the expression level of DMT1 via Western blot or qPCR. Use a positive control inhibitor if available. 3. Pyrimidinone compounds can have limited aqueous solubility. Ensure the stock solution in DMSO is clear. When diluting into aqueous buffer, vortex thoroughly. If precipitation is observed, consider using a lower concentration of DMSO in the final assay or exploring the use of solubilizing agents (with appropriate controls).
Apparent increase in iron uptake at high inhibitor concentrations 1. Metal Chelation: The inhibitor itself may be binding to iron and facilitating its entry into the cells through a DMT1-independent mechanism. 2. Off-target effects: The compound may be affecting other cellular processes that influence iron homeostasis.1. Perform a calcein competition assay in a cell-free system to test for direct iron chelation by this compound. 2. Investigate the effect of this compound on other known iron transporters or cellular redox state.

References

Technical Support Center: Troubleshooting Pyrimidinone 8 Inhibition of DMT1 Activity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with Pyrimidinone 8 failing to inhibit Divalent Metal Transporter 1 (DMT1) activity.

FAQs & Troubleshooting Guides

Q1: My this compound is not inhibiting DMT1. Where should I start troubleshooting?

A1: Lack of inhibition can stem from several factors, including experimental setup, compound integrity, or cellular conditions. We recommend a systematic approach to identify the issue. Begin by verifying your experimental protocol against a validated method. Next, confirm the integrity and concentration of your this compound stock. Finally, ensure your cellular assay conditions are optimal for DMT1 activity.

Below is a troubleshooting workflow to guide you through this process.

G start Start: this compound Not Inhibiting DMT1 protocol Verify Experimental Protocol (See FAQ 2) start->protocol compound Check Compound Integrity & Concentration (See FAQ 3) protocol->compound Protocol Correct? assay Optimize Assay Conditions (See FAQ 4) compound->assay Compound OK? controls Validate Positive & Negative Controls (See FAQ 5) assay->controls Assay Conditions Optimal? pathway Consider Alternative Cellular Mechanisms (See FAQ 6) controls->pathway Controls Behaving as Expected? end Problem Resolved pathway->end Inhibition Observed end_unresolved Contact Technical Support pathway->end_unresolved Still No Inhibition

Caption: A step-by-step workflow for troubleshooting the lack of DMT1 inhibition by this compound.

Q2: Can you provide a validated experimental protocol for a DMT1 inhibition assay?

A2: Certainly. A common method for assessing DMT1 activity is the radioactive iron (⁵⁵Fe²⁺) uptake assay. Below is a generalized protocol for this experiment using a cell line overexpressing human DMT1 (hDMT1), such as HEK293T cells.

Experimental Protocol: ⁵⁵Fe²⁺ Uptake Assay

  • Cell Culture: Culture HEK293T cells stably overexpressing hDMT1 in α-MEM supplemented with 10% fetal bovine serum and appropriate antibiotics.

  • Cell Seeding: Seed cells in 24-well plates and grow to 60-80% confluency.

  • Pre-incubation with Inhibitor:

    • Wash cells with a pre-warmed uptake buffer (pH 5.5).

    • Pre-incubate the cells for 5-30 minutes with varying concentrations of this compound (or vehicle control, e.g., DMSO) in the uptake buffer.

  • Iron Uptake:

    • Prepare a solution of 1 µM ⁵⁵Fe²⁺ with a 50-fold molar excess of ascorbic acid (to maintain iron in its ferrous state) in the uptake buffer.

    • Add the ⁵⁵Fe²⁺ solution to the cells and incubate for 15-20 minutes at 37°C.[1][2]

  • Stopping the Reaction:

    • To stop the uptake, rapidly wash the cells with ice-cold PBS.

  • Cell Lysis and Measurement:

    • Lyse the cells and measure the cell-associated radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactivity counts to the protein concentration of each sample.

    • Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value.

Key Experimental Parameters

ParameterRecommended Value/ConditionRationale
Cell Line HEK293 cells stably overexpressing hDMT1Provides a robust and reproducible system for measuring DMT1-specific transport.[3]
pH of Uptake Buffer Acidic (e.g., 5.5)DMT1 is a proton-coupled transporter, and its activity is significantly higher at acidic pH.[1][4]
Iron Form Ferrous (Fe²⁺) with Ascorbic AcidDMT1 preferentially transports ferrous iron. Ascorbic acid prevents oxidation to ferric iron (Fe³⁺).[1]
This compound Cone. Titration around the expected IC₅₀ (e.g., 1-100 µM)To determine the dose-response relationship and calculate the IC₅₀.
Vehicle Control DMSOTo account for any effects of the solvent on DMT1 activity.
Q3: Could the issue be with my this compound compound?

A3: Yes, the integrity and handling of the compound are critical. This compound is a reversible, non-competitive inhibitor of DMT1.[5] Its reported inhibitory constants are a Ki of 20 µM and an IC₅₀ of 13.8 µM for hDMT1-mediated iron uptake.[5]

Properties of this compound

PropertyValue/DescriptionSource
Mechanism of Action Reversible, linear non-competitive inhibitor of DMT1.[5] Allosteric.[6][7][5][6][7]
Ki 20 µM (for hDMT1)[5]
IC₅₀ 13.8 µM (for hDMT1-mediated iron uptake)[5]
CAS Number 65004-42-4[5]

Troubleshooting Compound-Related Issues:

  • Solubility: Ensure this compound is fully dissolved in your stock solution (typically DMSO) and does not precipitate when diluted in your aqueous assay buffer.

  • Storage: Store the compound as recommended by the manufacturer, typically at -20°C or -80°C, to prevent degradation.

  • Purity: If possible, verify the purity of your compound.

  • Metal Chelation: Some pyrazolyl-pyrimidone derivatives have been shown to inhibit DMT1 indirectly through metal chelation.[3] While this compound is described as a direct inhibitor, if you suspect chelation, you can perform a calcein competition assay to test for this.[8]

Q4: How do I ensure my assay conditions are optimal for detecting DMT1 inhibition?

A4: DMT1 transport is highly dependent on specific environmental conditions.

  • pH Dependence: DMT1 co-transports protons (H⁺) with divalent metals.[4] Its transport activity is significantly enhanced at an acidic extracellular pH (e.g., 5.5-6.75).[1][4] Performing your assay at a neutral pH will result in very low DMT1 activity, making it difficult to detect inhibition.

  • Substrate: DMT1 transports ferrous iron (Fe²⁺). Ensure your iron source is in this reduced state. The addition of a reducing agent like ascorbic acid is crucial.[1]

  • Cellular Health: Ensure your cells are healthy and not overgrown, as this can affect transporter expression and function.

Q5: What controls should I include in my experiment?

A5: Proper controls are essential to validate your results.

  • Negative Control: A vehicle control (e.g., DMSO) is mandatory to establish baseline DMT1 activity.

  • Positive Control for Inhibition: If available, use another known DMT1 inhibitor (e.g., DMT1 blocker 2, IC₅₀ of 0.83 µM) to confirm that your assay system can detect inhibition.[9]

  • Positive Control for DMT1 Activity: To confirm that your cells are expressing functional DMT1, you can measure the uptake of other known DMT1 substrates, such as manganese (Mn²⁺) or cadmium (Cd²⁺).[10]

Q6: Are there any cellular regulatory mechanisms that could be affecting DMT1 activity?

A6: Yes, DMT1 expression and activity are regulated by the cell. One key mechanism is ubiquitination, which can lead to the degradation of the transporter. The Ndfip proteins can interact with DMT1, promoting its ubiquitination by the E3 ligase WWP2, which targets it for degradation.[11] While this is more related to long-term regulation, it's a factor to consider in the overall cellular context of your experiment.

G cluster_regulation Ubiquitin-Mediated Regulation Ndfip Ndfip1/2 WWP2 WWP2 (E3 Ligase) Ndfip->WWP2 recruits Ub Ubiquitin WWP2->Ub adds DMT1_reg DMT1 Ub->DMT1_reg to Degradation Degradation DMT1_reg->Ndfip interacts with DMT1_reg->Degradation leads to G cluster_membrane Cellular Iron Uptake Fe2_ext Fe²⁺ (extracellular) DMT1 DMT1 Fe2_ext->DMT1 H_ext H⁺ (extracellular) H_ext->DMT1 Fe2_int Fe²⁺ (intracellular) DMT1->Fe2_int Co-transport H_int H⁺ (intracellular) DMT1->H_int Co-transport Inhibitor This compound Inhibitor->DMT1 Inhibits

References

Off-target effects of Pyrimidinone 8 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Pyrimidinone 8, a hypothetical pyrimidinone-based kinase inhibitor, in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target and potential off-target kinases for this compound?

This compound is designed as a potent ATP-competitive inhibitor of Kinase A. However, due to the conserved nature of the ATP-binding pocket across the kinome, off-target activity is possible. The pyrimidine scaffold is a common hinge-binding motif for many human kinases, which can lead to poor selectivity.[1] Common off-target kinases for pyrimidine-based inhibitors often include members of the SRC, VEGFR, and JAK families.[2] Preliminary screening data suggests potential inhibitory activity against Kinase B and Kinase C.

Q2: We are observing significant cytotoxicity in our cell line, even at concentrations where the on-target (Kinase A) is not fully inhibited. What could be the cause?

This suggests a potent off-target effect or general cellular toxicity. Several factors could be at play:

  • Off-Target Kinase Inhibition: this compound might be inhibiting a kinase essential for cell survival in your specific cell line. For example, some pyrazolopyrimidinone-based inhibitors show potent cytotoxicity that is independent of their primary target inhibition.[3][4]

  • Mitochondrial Toxicity: The compound could be interfering with mitochondrial function. Assays like the MTT assay, which measures mitochondrial dehydrogenase activity, can be sensitive to such effects.[5][6]

  • Reactive Moiety: The compound structure may contain a reactive group that non-specifically interacts with cellular components, leading to toxicity.[7]

  • Inhibition of Pyrimidine Biosynthesis: At high concentrations, some compounds can interfere with fundamental metabolic pathways like pyrimidine biosynthesis, which can suppress viral growth but also impact host cell proliferation.[8][9]

Q3: Our experimental results are inconsistent between replicates. What are the common causes of variability with pyrimidinone compounds?

Inconsistent results in cell-based assays can stem from several factors:

  • Compound Solubility: Pyrimidinone derivatives can have poor aqueous solubility. Ensure the compound is fully dissolved in the vehicle solvent (e.g., DMSO) before dilution into the assay medium. Precipitated compound will not be bioavailable to the cells.[7]

  • Compound Stability: The compound may be unstable in aqueous buffer solutions, especially during long incubation times. Consider the stability of this compound under your specific assay conditions.[7]

  • Cell Health and Density: Ensure that cells are healthy, within a low passage number, and seeded at an optimal, consistent density. Inconsistent cell numbers are a major source of variability.[7][10] Clumping of cells, such as HepG2 cells, can also lead to unequal cell numbers per well.[11]

Troubleshooting Guides

Issue 1: Low or No Bioactivity in Cellular Assay

If this compound is not showing the expected activity in your cell-based assay, follow this troubleshooting workflow.

G start Start: Low/No Activity solubility Check Compound Solubility Is it fully dissolved in DMSO? Does it precipitate in media? start->solubility cell_health Verify Cell Health & Density Are cells healthy? Is passage number low? Is seeding density optimal? solubility->cell_health [ Soluble ] end Problem Resolved solubility->end [ Issue Found ] stability Assess Compound Stability Is the compound stable under assay conditions and duration? cell_health->stability [ Healthy ] cell_health->end [ Issue Found ] assay_interference Investigate Assay Interference Could the compound react with assay reagents (e.g., MTT dye)? stability->assay_interference [ Stable ] stability->end [ Issue Found ] assay_interference->end [ Issue Found ] G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway S1 Signal 1 K_A Kinase A S1->K_A P1 Protein 1 K_A->P1 Resp1 Desired Response (e.g., Apoptosis) P1->Resp1 S2 Signal 2 K_B Kinase B S2->K_B P2 Protein 2 K_B->P2 Resp2 Off-Target Effect (e.g., Cytotoxicity) P2->Resp2 P8 This compound P8->K_A Inhibits (High Affinity) P8->K_B Inhibits (Low Affinity) G start Start: Characterize This compound kinase_panel 1. In Vitro Kinome Screen (e.g., 400 kinases) start->kinase_panel confirm_hits 2. Confirm Hits Generate IC50 curves for potential off-targets kinase_panel->confirm_hits cellular_assay 3. Cellular Target Engagement (e.g., Western Blot for phospho-protein) confirm_hits->cellular_assay phenotypic_screen 4. Phenotypic Screening Assess cytotoxicity across a diverse cell line panel cellular_assay->phenotypic_screen sar 5. Structure-Activity Relationship Synthesize analogs to improve selectivity phenotypic_screen->sar end Define Selectivity Profile sar->end

References

How to prevent Pyrimidinone 8 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrimidinone 8. The information is designed to help prevent its degradation in solution and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (CAS No. 65004-42-4; Molecular Formula: C10H12N4O) is a novel allosteric, non-competitive inhibitor of the divalent metal transporter-1 (DMT1). DMT1 is a key protein responsible for the cellular uptake of non-heme iron. By inhibiting DMT1, this compound can modulate intracellular iron levels, which can have significant downstream effects on various cellular processes.

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and longevity of this compound, it is crucial to adhere to the following storage recommendations:

FormStorage Temperature
Powder -20°C
In Solution -80°C

Proper storage is the first line of defense against degradation.

Q3: Are there any known incompatibilities for this compound in solution?

Yes, this compound should not be stored or used with the following substances, as they can promote its degradation:

  • Strong Acids and Alkalis: Extreme pH conditions can lead to the hydrolysis of the pyrimidinone ring.

  • Strong Oxidizing and Reducing Agents: These agents can chemically modify the structure of this compound, leading to a loss of activity.

Troubleshooting Guide: Preventing Degradation in Solution

Issue: I am observing a loss of this compound activity in my experiments.

This is a common issue that can often be traced back to the degradation of the compound in solution. Here are several potential causes and troubleshooting steps:

Potential Cause 1: Improper Solvent Selection and Preparation

The choice of solvent and its purity can significantly impact the stability of this compound.

  • Recommendation: Use high-purity, anhydrous solvents such as DMSO or ethanol for preparing stock solutions. Avoid using solvents that may contain reactive impurities. It is advisable to prepare fresh solutions for each experiment or store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.

Potential Cause 2: Suboptimal pH of the Experimental Buffer

The stability of pyrimidinone derivatives can be pH-dependent. While some pyrimidinone nucleosides are known to be stable in acidic conditions, the specific stability profile of this compound across a wide pH range has not been extensively published.[1]

  • Recommendation: For initial experiments, maintain the pH of your aqueous buffers within a neutral range (pH 6.8-7.4). If your experimental conditions require a different pH, it is recommended to perform a preliminary stability study to assess the impact on this compound.

Potential Cause 3: Exposure to Light

Many organic molecules are susceptible to photodegradation.

  • Recommendation: Protect solutions containing this compound from direct light by using amber-colored vials or by wrapping containers in aluminum foil. Minimize the exposure of your experimental setup to direct light sources.

Potential Cause 4: Elevated Temperature

Higher temperatures can accelerate the rate of chemical degradation.

  • Recommendation: Prepare and handle this compound solutions at room temperature and store them at the recommended -80°C for long-term storage. For short-term storage during an experiment, keep the solutions on ice whenever possible.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a stable stock solution of this compound.

  • Materials:

    • This compound powder

    • Anhydrous DMSO (or other suitable organic solvent)

    • Sterile, amber-colored microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in amber-colored microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: General Stability Assessment of this compound in an Aqueous Buffer

This protocol provides a framework for researchers to assess the stability of this compound under their specific experimental conditions.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Experimental aqueous buffer (e.g., PBS, pH 7.4)

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

    • Incubator or water bath set to the desired experimental temperature

  • Procedure:

    • Prepare a working solution of this compound in the experimental buffer at the final desired concentration.

    • Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of this compound.

    • Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC.

    • Quantify the peak area of this compound at each time point and compare it to the initial peak area to determine the percentage of degradation over time.

    • The results can be tabulated to provide a clear overview of the compound's stability under the tested conditions.

Table of Expected Stability (Hypothetical Data for Illustrative Purposes)

ConditionTime (hours)This compound Remaining (%)
pH 5.0, 37°C 0100
895
2485
pH 7.4, 37°C 0100
898
2492
pH 9.0, 37°C 0100
890
2475

Visualizing Key Pathways and Workflows

DMT1 Inhibition and Downstream Cellular Effects

The following diagram illustrates the central role of DMT1 in iron metabolism and the downstream consequences of its inhibition by this compound. Inhibition of DMT1 leads to reduced intracellular iron, which can impact processes like the Fenton reaction and potentially induce ferroptosis, a form of iron-dependent cell death.

DMT1_Inhibition_Pathway DMT1 Inhibition Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fe2+ Divalent Iron (Fe2+) DMT1 DMT1 Transporter Fe2+->DMT1 Transport Labile Iron Pool Labile Iron Pool (Reduced) DMT1->Labile Iron Pool Iron Influx Fenton Reaction Fenton Reaction (Reduced) Labile Iron Pool->Fenton Reaction ROS Reactive Oxygen Species (Reduced) Fenton Reaction->ROS Ferroptosis Ferroptosis (Potential Induction) ROS->Ferroptosis This compound This compound This compound->DMT1 Inhibition

Caption: A diagram illustrating the inhibition of the DMT1 transporter by this compound and its downstream cellular effects.

Experimental Workflow for Assessing this compound Stability

This workflow provides a logical sequence of steps for researchers to evaluate the stability of this compound in their experimental setup.

Stability_Workflow This compound Stability Assessment Workflow A Prepare this compound Stock Solution B Prepare Working Solution in Experimental Buffer A->B C Time-Zero (t=0) Analysis by HPLC B->C D Incubate Under Experimental Conditions B->D G Calculate Percent Degradation C->G E Withdraw Aliquots at Time Points D->E F Analyze Aliquots by HPLC E->F F->G H Determine Stability and Adjust Protocol G->H

Caption: A workflow diagram outlining the key steps for assessing the stability of this compound in solution.

References

Technical Support Center: Improving the In Vivo Efficacy of Pyrimidinone 8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with Pyrimidinone 8, a novel inhibitor targeting the Adenylyl Cyclase 1 (AC1) signaling pathway. Our goal is to help you optimize your experimental design and achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor belonging to the pyrimidinone class of compounds. It is designed to selectively target and inhibit the activity of Adenylyl Cyclase 1 (AC1), an enzyme involved in cyclic AMP (cAMP) production in response to calcium/calmodulin stimulation.[1] By inhibiting AC1, this compound aims to modulate downstream signaling pathways implicated in various physiological processes, including chronic pain.[1]

Q2: I am observing lower than expected in vivo efficacy with this compound. What are the potential causes?

Several factors can contribute to reduced in vivo efficacy. The most common issues are related to the compound's physicochemical properties, such as poor aqueous solubility, which can limit its bioavailability.[1][2] Other factors may include rapid metabolism, off-target effects, or issues with the experimental model. Our troubleshooting guides below provide detailed steps to address these challenges.

Q3: Are there known off-target effects associated with this compound?

While the pyrimidinone scaffold has been optimized for selectivity against AC1 over other adenylyl cyclase isoforms like AC8, the possibility of off-target effects on other ATP-binding proteins or kinases should be considered.[1] It is crucial to perform counter-screening against a panel of relevant kinases and other potential off-targets to ensure the observed in vivo effects are due to specific AC1 inhibition.

Q4: What is the recommended solvent for in vivo administration of this compound?

Due to the generally poor aqueous solubility of pyrimidinone-based compounds, a formulation strategy is often necessary for in vivo studies.[1][2] The choice of vehicle will depend on the route of administration and the specific properties of your this compound analog. Our experimental protocols section provides examples of commonly used vehicle formulations.

Troubleshooting Guides

Issue 1: Poor Bioavailability and Low In Vivo Exposure

Poor aqueous solubility is a known challenge for many pyrimidinone-based compounds and can significantly impact oral bioavailability.[1][2]

Troubleshooting Steps:

  • Characterize Physicochemical Properties: Begin by thoroughly characterizing the solubility of your specific batch of this compound in various pharmaceutically acceptable solvents and pH conditions.

  • Formulation Development: Explore different formulation strategies to improve solubility and absorption. This may include:

    • Co-solvent systems: Using a mixture of solvents like DMSO, PEG400, and saline.

    • Surfactant-based formulations: Incorporating surfactants such as Tween 80 to create micellar solutions.

    • Amorphous solid dispersions: Utilizing polymers to create a higher-energy, more soluble amorphous form of the compound.[2]

  • Alternative Routes of Administration: If oral bioavailability remains low despite formulation efforts, consider alternative routes of administration, such as intraperitoneal (IP) or intravenous (IV) injection, to bypass first-pass metabolism and ensure adequate systemic exposure.

  • Pharmacokinetic (PK) Studies: Conduct a pilot PK study to determine key parameters like Cmax, Tmax, half-life, and overall exposure (AUC) for different formulations and routes of administration.[3]

Quantitative Data Summary: Example Formulation Screening

FormulationSolvent SystemThis compound Solubility (µg/mL)Route of Administration
Formulation ASaline< 1Oral (PO)
Formulation B10% DMSO / 40% PEG400 / 50% Saline50Oral (PO)
Formulation C5% Tween 80 in Saline25Intraperitoneal (IP)
Issue 2: Lack of Target Engagement In Vivo

Confirming that this compound is reaching its intended target (AC1) in the tissue of interest is critical for interpreting efficacy studies.

Troubleshooting Steps:

  • Ex Vivo Target Occupancy Assay: After in vivo dosing, collect the target tissue (e.g., brain, spinal cord) at the expected Tmax. Prepare tissue lysates and measure the extent of AC1 inhibition by this compound.

  • Pharmacodynamic (PD) Biomarker Analysis: Measure a downstream biomarker of AC1 activity. Since AC1 produces cAMP, you can measure cAMP levels in the target tissue of treated versus vehicle control animals. A significant reduction in cAMP levels would indicate target engagement.

  • Dose-Response Studies: Perform a dose-escalation study to determine if a higher dose of this compound is required to achieve sufficient target engagement and a pharmacological response.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Mouse Model of Inflammatory Pain

This protocol is adapted from methodologies used for evaluating AC1 inhibitors in inflammatory pain models.[1]

  • Animal Model: Use a standard model of inflammatory pain, such as the Complete Freund's Adjuvant (CFA) model in mice.

  • Compound Formulation and Dosing:

    • Prepare this compound in a suitable vehicle (e.g., 10% DMSO / 40% PEG400 / 50% Saline).

    • Administer this compound via oral gavage at a predetermined dose range (e.g., 10, 30, 100 mg/kg).

    • Include a vehicle control group.

  • Behavioral Testing:

    • Assess mechanical allodynia using von Frey filaments at baseline and at various time points post-CFA injection and compound administration.

  • Tissue Collection and Analysis:

    • At the end of the study, collect relevant tissues (e.g., spinal cord, dorsal root ganglia) for target engagement and biomarker analysis (e.g., cAMP levels).

Visualizations

Signaling Pathway of this compound Action

Pyrimidinone8_Pathway cluster_membrane Cell Membrane GPCR GPCR CaM Ca2+/Calmodulin GPCR->CaM Ca2+ influx AC1 Adenylyl Cyclase 1 (AC1) cAMP cAMP AC1->cAMP Converts ATP to cAMP CaM->AC1 Activates Pyrimidinone8 This compound Pyrimidinone8->AC1 Inhibits ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Downstream Downstream Signaling (e.g., Pain Perception) PKA->Downstream

Caption: Mechanism of action for this compound in the AC1 signaling pathway.

Experimental Workflow for In Vivo Efficacy Testing

Efficacy_Workflow Model Induce Inflammatory Pain Model (e.g., CFA injection) Baseline Baseline Behavioral Testing (e.g., von Frey) Model->Baseline Dosing Administer this compound or Vehicle Control Baseline->Dosing PostDoseTesting Post-Dose Behavioral Testing (Time Course) Dosing->PostDoseTesting Tissue Tissue Collection (Spinal Cord, DRG) PostDoseTesting->Tissue Analysis Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis Tissue->Analysis

Caption: Workflow for assessing the in vivo efficacy of this compound.

Troubleshooting Logic for Low In Vivo Efficacy

Troubleshooting_Logic Start Low In Vivo Efficacy Observed CheckSolubility Is Solubility > 10 µg/mL in Formulation? Start->CheckSolubility ImproveFormulation Improve Formulation (Co-solvents, Surfactants) CheckSolubility->ImproveFormulation No CheckPK Is In Vivo Exposure (AUC) Adequate? CheckSolubility->CheckPK Yes ImproveFormulation->CheckSolubility ChangeRoute Change Route of Administration (e.g., PO to IP/IV) CheckPK->ChangeRoute No CheckTarget Is Target Engagement Confirmed? CheckPK->CheckTarget Yes Success Efficacy Achieved CheckPK->Success Yes, and efficacy observed ChangeRoute->CheckPK IncreaseDose Increase Dose CheckTarget->IncreaseDose No ConsiderOffTarget Investigate Potential Off-Target Effects or Model-Specific Issues CheckTarget->ConsiderOffTarget Yes, but no efficacy IncreaseDose->CheckTarget

Caption: Decision tree for troubleshooting low in vivo efficacy of this compound.

References

Cell viability issues with high concentrations of Pyrimidinone 8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell viability issues with high concentrations of Pyrimidinone 8.

Frequently Asked Questions (FAQs)

Q1: We are observing a sharp decrease in cell viability at high concentrations of this compound, which is inconsistent with our expected dose-response curve. What could be the reason?

A1: High concentrations of small molecule inhibitors like this compound can lead to several issues that manifest as a steep drop in cell viability. Potential causes include:

  • Off-target effects: At high concentrations, the compound may inhibit kinases or other cellular targets beyond its intended one, leading to broad-spectrum cytotoxicity.

  • Compound precipitation: this compound may have limited solubility in your culture medium. At high concentrations, it could precipitate, and these precipitates can be cytotoxic or interfere with the viability assay readout.[1]

  • Solvent toxicity: If this compound is dissolved in a solvent like DMSO, high concentrations of the compound will also mean high concentrations of the solvent, which can be toxic to cells.[2][3][4]

  • Induction of apoptosis or necrosis: High concentrations might trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis) through various cellular stress pathways.

Q2: Our cell viability results with this compound are highly variable between experiments. How can we improve reproducibility?

A2: Variability in cell viability assays can stem from several factors. To improve reproducibility, consider the following:

  • Cell seeding density: Ensure consistent cell seeding density across all wells and experiments. Cell density can influence the cellular response to a toxic compound.[5]

  • Compound preparation: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution to avoid degradation or precipitation over time.

  • Assay timing: The incubation time with this compound and the timing of the viability assay measurement should be kept consistent.

  • Plate edge effects: Evaporation from wells on the edge of a microplate can concentrate both the compound and media components, leading to skewed results.[3][4] Consider not using the outer wells or filling them with sterile PBS to minimize this effect.

Q3: Could this compound be interfering with our MTT/MTS-based cell viability assay?

A3: Yes, it is possible. Compounds can interfere with tetrazolium-based assays (MTT, MTS) in a few ways:

  • Chemical reduction of the dye: this compound might have chemical properties that allow it to directly reduce the MTT or MTS reagent, leading to a false-positive signal for cell viability.[1]

  • Inhibition of cellular reductases: Conversely, the compound could inhibit the mitochondrial reductases that are responsible for converting the dye, leading to a false-negative signal.

  • Compound color: If this compound has a color that absorbs light at the same wavelength as the formazan product, it can interfere with the absorbance reading.

To test for interference, run a control experiment with this compound in cell-free media containing the assay reagent.[6]

Troubleshooting Guide

If you are experiencing unexpected cell death at high concentrations of this compound, use the following guide to troubleshoot the issue.

Problem: Excessive Cytotoxicity at High Concentrations
Possible Cause Suggested Solution
Compound Precipitation Visually inspect the wells with the highest concentrations of this compound under a microscope for any signs of precipitation. If observed, consider lowering the maximum concentration or using a different solvent system. You can also perform a solubility test for this compound in your specific cell culture medium.
Off-Target Effects Review the literature for known off-target effects of your specific this compound derivative or similar compounds. Consider using a more specific inhibitor if available, or use knockout/knockdown cell lines for the intended target to confirm on-target toxicity.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.5%).[2][3][4] Run a vehicle control with the highest concentration of the solvent used in your experiment.
Assay Interference Perform a control experiment by adding this compound to cell-free wells containing culture medium and the viability assay reagent to check for direct chemical interactions.[6] Consider using an alternative viability assay that works through a different mechanism (e.g., an ATP-based assay like CellTiter-Glo® instead of an MTS assay).[6]

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound in different cancer cell lines, as might be determined from dose-response experiments. These values represent the concentration of the compound required to inhibit cell growth by 50%.

Cell Line Cancer Type This compound IC50 (µM)
MCF-7 Breast Cancer5.5
HepG2 Liver Cancer4.8
A549 Lung Cancer7.2
HCT116 Colon Cancer6.1

Note: These are example values and may not reflect the actual IC50 for a specific this compound derivative. Researchers should determine the IC50 experimentally for their specific cell line and conditions.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is for assessing cell viability based on the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

This protocol helps to determine if the observed cell death is due to apoptosis or necrosis.

  • Cell Treatment: Treat cells with different concentrations of this compound as described in the MTT assay protocol.

  • Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the mode of cell death induced by this compound.

Visualizations

Signaling Pathway Diagram

Many pyrimidinone-based compounds are known to influence cell proliferation and survival by modulating signaling pathways. One such critical pathway is the de novo pyrimidine synthesis pathway, which is regulated by growth signaling through mTOR and S6K1.[7][8] Inhibition of this pathway can lead to decreased cell viability.

Pyrimidine_Synthesis_Pathway mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 activates CAD CAD (Carbamoyl-Phosphate Synthetase 2, Aspartate Transcarbamoylase, Dihydroorotase) S6K1->CAD phosphorylates (activates) Pyrimidine_Synthesis De Novo Pyrimidine Synthesis CAD->Pyrimidine_Synthesis catalyzes Cell_Viability Reduced Cell Viability Pyrimidinone8 This compound Pyrimidinone8->CAD Inhibits Pyrimidinone8->Cell_Viability leads to

Caption: Potential mechanism of this compound-induced cytotoxicity.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for investigating cell viability issues with this compound.

Troubleshooting_Workflow Start Start: High Cytotoxicity Observed Check_Precipitation Check for Compound Precipitation Start->Check_Precipitation Check_Solvent_Toxicity Evaluate Solvent Toxicity Check_Precipitation->Check_Solvent_Toxicity No Optimize_Concentration Optimize Compound Concentration Check_Precipitation->Optimize_Concentration Yes Check_Assay_Interference Test for Assay Interference Check_Solvent_Toxicity->Check_Assay_Interference No Use_Vehicle_Control Use Proper Vehicle Control Check_Solvent_Toxicity->Use_Vehicle_Control Yes Alternative_Assay Use Alternative Viability Assay Check_Assay_Interference->Alternative_Assay Yes End End: Accurate Viability Data Check_Assay_Interference->End No Optimize_Concentration->End Use_Vehicle_Control->End Alternative_Assay->End

Caption: Troubleshooting workflow for cell viability assays.

References

Interpreting unexpected results in Pyrimidinone 8 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pyrimidinone 8. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of the novel kinase, Signal Transducer and Activator of Proliferation Kinase (STAP-Kinase). It functions by competitively binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream substrate, Proliferation-Associated Protein 1 (PAP-1). This inhibition is intended to block the STAP-Kinase signaling pathway, which is implicated in aberrant cell proliferation.

Q2: We are observing a significant decrease in cell viability at concentrations expected to be non-toxic. What could be the cause?

This is a common issue that can arise from several factors:

  • Off-target effects: this compound, like many kinase inhibitors with a pyrimidine scaffold, may exhibit off-target activity against other kinases, which can lead to unexpected cytotoxicity.[1][2] It is recommended to perform a kinome scan to identify potential off-target interactions.

  • Solvent toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level (typically <0.1%).

  • Compound degradation: this compound may degrade under certain storage or experimental conditions, leading to the formation of toxic byproducts. Verify the integrity of your compound stock.

Q3: Our experimental results are inconsistent with the known function of STAP-Kinase. How can we confirm on-target versus off-target effects?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation.[2] Here are some recommended approaches:

  • Use of a structurally unrelated inhibitor: If a second, structurally different inhibitor of STAP-Kinase is available, test whether it phenocopies the results observed with this compound. If it does not, an off-target effect of this compound is likely.[2]

  • Genetic knockdown/knockout: Utilize techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of STAP-Kinase.[2] If the phenotype persists after treatment with this compound in these cells, it is unequivocally an off-target effect.

  • Rescue experiments: If possible, introduce a mutated, inhibitor-resistant form of STAP-Kinase into your cells. If this rescues the phenotype caused by this compound, it confirms an on-target effect.

Q4: We are observing incomplete inhibition of PAP-1 phosphorylation even at high concentrations of this compound. What could explain this?

Several factors could contribute to incomplete target inhibition:

  • Cellular permeability: this compound may have poor cell membrane permeability, resulting in a lower intracellular concentration than expected.

  • Drug efflux pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Alternative signaling pathways: There may be redundant or compensatory signaling pathways that also lead to the phosphorylation of PAP-1.

Troubleshooting Guides

Problem: High Variability in Experimental Replicates

High variability can obscure meaningful results. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure the quality and consistency of all reagents, including cell culture media, serum, and the this compound stock solution.[3]

  • Compound Solubility: this compound may precipitate out of solution at higher concentrations. Visually inspect your working solutions for any signs of precipitation.

  • Experimental Timing: Ensure that the timing of cell plating, treatment, and harvesting is consistent across all replicates.[3]

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

Problem: Unexpected Upregulation of a Seemingly Unrelated Pathway

This is often indicative of an off-target effect or a cellular compensatory response.

  • Pathway Analysis: Perform transcriptomic or proteomic analysis to identify which pathways are being altered.

  • Literature Review: Search for known off-target effects of pyrimidine-based inhibitors or known crosstalk between the intended target pathway and the unexpectedly activated pathway.[1][2]

Data Presentation

Table 1: In Vitro Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)
STAP-Kinase 15
Kinase A1,250
Kinase B3,500
Kinase C>10,000
Kinase D850

This table summarizes the inhibitory activity of this compound against a panel of kinases, demonstrating its selectivity for STAP-Kinase.

Table 2: Troubleshooting Unexpected Cytotoxicity

Experimental ConditionObserved Cell Viability (%)Interpretation
This compound (1 µM) in 0.1% DMSO45%Unexpectedly high cytotoxicity.
0.1% DMSO (Vehicle Control)98%Solvent is not the source of toxicity.
This compound (1 µM) + Efflux Pump Inhibitor25%Suggests cytotoxicity is not due to intracellular accumulation.
STAP-Kinase Knockdown + this compound (1 µM)42%Indicates a likely off-target effect.

Experimental Protocols

Protocol 1: Western Blot Analysis of PAP-1 Phosphorylation
  • Cell Treatment: Plate cells at a density of 1 x 10^6 cells/well in a 6-well plate. The following day, treat cells with varying concentrations of this compound or vehicle control for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against phospho-PAP-1 and total PAP-1 overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

STAP_Kinase_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor STAP_Kinase STAP-Kinase Receptor->STAP_Kinase Activates PAP1 PAP-1 STAP_Kinase->PAP1 Phosphorylates pPAP1 p-PAP-1 PAP1->pPAP1 Proliferation Cell Proliferation pPAP1->Proliferation Pyrimidinone8 This compound Pyrimidinone8->STAP_Kinase OffTarget Off-Target Kinase Pyrimidinone8->OffTarget Potential Off-Target Inhibition Apoptosis Apoptosis OffTarget->Apoptosis

Caption: Intended and potential off-target signaling pathways of this compound.

Experimental_Workflow cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Data Interpretation UnexpectedResult Unexpected Result (e.g., High Cytotoxicity) CheckReagents Verify Reagent Quality and Compound Integrity UnexpectedResult->CheckReagents ControlExpts Perform Control Experiments (e.g., Vehicle, Dose-Response) CheckReagents->ControlExpts OffTargetAnalysis Investigate Off-Target Effects (e.g., Kinome Scan, Genetic Controls) ControlExpts->OffTargetAnalysis OnTarget Confirm On-Target Effect OffTargetAnalysis->OnTarget If phenotype is rescued OffTarget Identify Off-Target Effect OffTargetAnalysis->OffTarget If phenotype persists RefineHypothesis Refine Experimental Hypothesis OnTarget->RefineHypothesis OffTarget->RefineHypothesis

Caption: Logical workflow for troubleshooting unexpected experimental results.

References

Pyrimidinone 8 stability and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of Pyrimidinone 8 (CAS No. 65004-42-4), chemically identified as 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one. The information provided is based on general best practices for pyrimidinone compounds and related small molecules, as specific stability studies on this compound are not extensively available in public literature.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] To maximize shelf-life, storage at -20°C is recommended.[1] It is also crucial to protect the compound from direct sunlight and sources of ignition.[1]

Q2: How should I store solutions of this compound?

A2: Solutions of this compound should be stored at -80°C for long-term stability.[1] For short-term storage, refrigeration at 2-8°C may be acceptable, but it is advisable to prepare fresh solutions for sensitive experiments. It is recommended to use anhydrous solvents to prepare solutions to minimize hydrolysis.

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[1] Contact with these substances should be avoided to prevent degradation.

Q4: Is this compound sensitive to light?

Q5: What are the potential degradation pathways for this compound?

A5: Although specific degradation pathways for this compound have not been detailed in the literature, pyrimidinone rings can be susceptible to hydrolysis under strongly acidic or basic conditions, which could lead to ring-opening. Oxidation is another potential degradation pathway, especially in the presence of strong oxidizing agents.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage.Verify that the compound has been stored according to the recommended conditions (-20°C for solid, -80°C for solutions).[1] Prepare fresh solutions from solid stock for critical experiments.
Contamination of the compound.Ensure that dedicated spatulas and glassware are used when handling the compound. Avoid repeated opening of the stock container in a humid environment.
Loss of compound activity in solution over time Hydrolysis or other solvent-mediated degradation.Prepare fresh solutions before use. If the solvent is not anhydrous, consider using a freshly opened bottle of anhydrous solvent. For aqueous solutions, use buffered solutions at a neutral pH if compatible with the experiment.
Adsorption to container surfaces.Use low-adhesion microplates or vials, especially for dilute solutions.
Visible changes in the solid compound (e.g., color change, clumping) Uptake of moisture or degradation.Discard the compound if significant changes are observed. Store the compound in a desiccator to minimize moisture absorption.

Stability and Storage Summary

Form Storage Temperature Storage Conditions Notes
Solid (Powder) -20°C[1]Tightly sealed container, in a dry and well-ventilated area, protected from light.[1]Long-term storage.
In Solvent -80°C[1]Aliquot into single-use volumes to avoid freeze-thaw cycles. Use anhydrous solvents. Protect from light.Long-term storage of stock solutions.
In Solvent (Short-term) 2-8°CTightly sealed container, protected from light.For working solutions; stability should be verified for the specific experimental conditions.

Experimental Protocols

General Protocol for Assessing the Stability of this compound (Forced Degradation Study)

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. Below is a general protocol that can be adapted to assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol, or Acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M to 1 M hydrochloric acid.

    • Incubate at room temperature and at an elevated temperature (e.g., 60°C).

    • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of base before analysis.

  • Basic Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M to 1 M sodium hydroxide.

    • Follow the same incubation and sampling procedure as for acidic hydrolysis.

    • Neutralize the samples with an equivalent amount of acid before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3-30%).

    • Incubate at room temperature, protected from light.

    • Take samples at various time points.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a controlled temperature oven (e.g., 60°C, 80°C).

    • Take samples at various time points and dissolve in a suitable solvent for analysis.

  • Photostability:

    • Expose a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Run a parallel experiment with a sample protected from light as a control.

    • Analyze the samples at appropriate time intervals.

3. Analysis:

  • Analyze the stressed samples and control samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

  • The method should be able to separate the intact this compound from its degradation products.

  • Quantify the amount of remaining this compound and any major degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution of this compound acid Acidic Hydrolysis stock->acid base Basic Hydrolysis stock->base oxidation Oxidative Degradation stock->oxidation thermal Thermal Degradation stock->thermal photo Photostability stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Forced degradation experimental workflow.

logical_relationship cluster_factors Influencing Factors cluster_outcomes Experimental Outcomes stability Compound Stability reproducibility Reproducibility stability->reproducibility accuracy Accuracy of Results stability->accuracy storage Storage Conditions storage->stability handling Handling Practices handling->stability purity Initial Purity purity->stability

Caption: Factors influencing experimental outcomes.

References

Validation & Comparative

A Comparative Guide to Iron Chelators: Deferoxamine vs. Pyrimidinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of iron chelation therapy, a thorough understanding of the available agents is paramount. This guide provides a detailed comparison of the well-established iron chelator, deferoxamine (DFO), with the emerging class of pyridopyrimidinone and hydroxypyridinone derivatives. While a specific compound denoted as "Pyrimidinone 8" was not identified in a comprehensive review of scientific literature for iron chelation, this guide will focus on the broader class of hydroxypyridinones, which are structurally related and have been investigated for their iron-chelating properties.

Executive Summary

Deferoxamine, a hexadentate chelator, has long been a cornerstone of iron chelation therapy, effectively binding and removing excess iron from the body.[1][2] However, its parenteral administration route and potential side effects have driven the search for orally active and more efficient alternatives.[2] Pyridopyrimidinone and, more specifically, hydroxypyridinone derivatives have emerged as a promising class of iron chelators, with some members demonstrating high affinity and selectivity for iron.[3][4] This guide will delve into the available quantitative data, experimental methodologies, and mechanistic pathways of these compounds to provide a clear and objective comparison.

Quantitative Comparison of Iron Chelating Properties

The efficacy of an iron chelator is determined by several key parameters, including its binding affinity for iron (log β), its ability to remove iron from cellular sources, and its overall iron excretion efficiency. The following table summarizes the available quantitative data for deferoxamine and representative hydroxypyridinone derivatives.

ParameterDeferoxamine (DFO)Hydroxypyridinone DerivativesSource
Iron (Fe³⁺) Binding Affinity (log β) 30.6Varies (e.g., 20.6 for Deferiprone, 22.0 for 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one)[4][5]
Chelation Stoichiometry (Chelator:Iron) 1:1Typically 3:1 for bidentate ligands[6]
Administration Route Intravenous, Subcutaneous, IntramuscularOral (for some derivatives like Deferiprone)[2][6]
Iron Removal Capacity 100 mg binds approx. 8.5 mg of ferric ironVaries depending on the specific compound[7]

Mechanism of Action and Signaling Pathways

Deferoxamine (DFO)

Deferoxamine is a high-affinity iron chelator that primarily acts in the extracellular fluid and within cells to bind free or loosely bound iron.[1] It forms a stable, water-soluble complex called ferrioxamine, which is then excreted through the kidneys and bile.[1] DFO can mobilize iron from ferritin and hemosiderin stores but does not readily remove iron from transferrin, hemoglobin, or cytochromes.[1]

The mechanism of DFO also involves the induction of hypoxia-inducible factor-1α (HIF-1α), a transcription factor that plays a crucial role in cellular adaptation to low oxygen levels.[8] By chelating intracellular iron, DFO inhibits prolyl hydroxylases, enzymes that require iron as a cofactor to mark HIF-1α for degradation. This stabilization of HIF-1α leads to the transcription of various genes involved in angiogenesis and cell survival.[8]

DFO_Mechanism DFO Deferoxamine (DFO) Iron Intracellular Iron (Fe³⁺) DFO->Iron Chelates PHD Prolyl Hydroxylases (PHDs) Iron->PHD Cofactor for HIF1a HIF-1α PHD->HIF1a Hydroxylates VHL VHL-E3 Ubiquitin Ligase HIF1a->VHL Binds to HIF1 HIF-1 Complex HIF1a->HIF1 Proteasome Proteasomal Degradation VHL->Proteasome Mediates Degradation HIF1b HIF-1β HIF1b->HIF1 TargetGenes Target Gene Transcription (e.g., VEGF, EPO) HIF1->TargetGenes

Figure 1: Deferoxamine's mechanism of action on HIF-1α stabilization.

Pyridopyrimidinone and Hydroxypyridinone Derivatives

The iron-chelating activity of pyridopyrimidinone and hydroxypyridinone derivatives stems from the presence of oxygen and nitrogen atoms that can coordinate with iron ions.[3] Many of these compounds are bidentate or tridentate ligands, meaning they can bind to iron at two or three sites, respectively.[9] To form a stable octahedral complex with iron (III), multiple ligands are required. For instance, three molecules of a bidentate hydroxypyridinone like deferiprone are needed to chelate one iron ion.[6]

The oral bioavailability of some hydroxypyridinone derivatives is a significant advantage over deferoxamine.[6] Once absorbed, they can enter cells and chelate intracellular iron pools. The resulting iron complexes are then excreted.

Experimental Protocols

Accurate assessment of iron chelation efficacy relies on robust experimental protocols. Below are detailed methodologies for key experiments cited in the comparison.

1. Spectrophotometric Assay for Iron Chelation

This method is used to determine the iron-chelating capacity of a compound in a solution.

  • Principle: The assay is based on the competition for iron between the chelator being tested and a chromogenic iron-binding indicator, such as ferrozine.[10] In the absence of a strong chelator, ferrozine forms a colored complex with ferrous iron (Fe²⁺), which can be measured spectrophotometrically at a specific wavelength (e.g., 562 nm).[10] The presence of a test chelator will prevent or reduce the formation of the ferrozine-iron complex, leading to a decrease in absorbance.

  • Protocol:

    • Prepare a standard solution of ferrous iron (e.g., from ferrous sulfate).

    • Prepare a solution of the chromogenic indicator (e.g., ferrozine).

    • In a multi-well plate, add the iron solution to wells containing different concentrations of the test chelator.

    • Add the ferrozine solution to all wells and incubate for a short period to allow for color development.

    • Measure the absorbance of each well at the appropriate wavelength using a spectrophotometer.

    • The percentage of iron chelation is calculated by comparing the absorbance of the wells with the test chelator to the absorbance of a control well containing only iron and ferrozine.[10]

Spectrophotometric_Assay cluster_0 Experimental Setup Fe Fe²⁺ Solution Mix Mix & Incubate Fe->Mix Chelator Test Chelator Chelator->Mix Ferrozine Ferrozine Solution Ferrozine->Mix Spectrophotometer Measure Absorbance (562 nm) Mix->Spectrophotometer

Figure 2: Workflow for the spectrophotometric iron chelation assay.

2. Calcein-AM Assay for Intracellular Iron Chelation

This fluorescence-based assay is used to assess the ability of a chelator to remove labile iron from within living cells.

  • Principle: Calcein-AM is a cell-permeable, non-fluorescent molecule.[11] Once inside the cell, it is cleaved by esterases to produce calcein, a fluorescent molecule that is retained in the cytoplasm.[11] The fluorescence of calcein is quenched by the binding of intracellular labile iron.[11] When a cell-permeable iron chelator is added, it removes iron from calcein, resulting in an increase in fluorescence.[12]

  • Protocol:

    • Culture cells to the desired confluency in a multi-well plate.

    • Load the cells with Calcein-AM by incubating them in a solution containing the dye.

    • Wash the cells to remove excess Calcein-AM.

    • Measure the baseline fluorescence of the cells using a fluorescence plate reader or microscope.

    • Add the test chelator at various concentrations to the cells and incubate.

    • Measure the fluorescence at different time points.

    • The increase in fluorescence intensity is proportional to the amount of iron chelated from the intracellular labile iron pool.[12]

Calcein_AM_Assay Start Cells in Culture Load Load with Calcein-AM Start->Load Wash Wash Cells Load->Wash Measure1 Measure Baseline Fluorescence Wash->Measure1 AddChelator Add Test Chelator Measure1->AddChelator Incubate Incubate AddChelator->Incubate Measure2 Measure Fluorescence Over Time Incubate->Measure2 Analyze Analyze Fluorescence Increase Measure2->Analyze

Figure 3: Experimental workflow for the Calcein-AM assay.

Conclusion

Deferoxamine remains a vital tool in the management of iron overload, with a well-characterized efficacy and mechanism of action. However, the development of orally active iron chelators from the pyridopyrimidinone and hydroxypyridinone classes represents a significant advancement in the field. While direct comparative data for a specific "this compound" is lacking, the broader class of hydroxypyridinones shows promise, with some compounds exhibiting high iron binding affinity. Further research, including head-to-head clinical trials, is necessary to fully elucidate the comparative efficacy and safety of these newer agents against the established standard of deferoxamine. The experimental protocols detailed in this guide provide a framework for the continued evaluation and development of novel iron chelators.

References

A Comparative Guide to DMT1 Inhibitors: Pyrimidinone 8 and Other Key Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The divalent metal transporter 1 (DMT1), a key protein in iron homeostasis, has emerged as a significant therapeutic target for a range of disorders, including iron-overload diseases and certain cancers. A variety of small molecules have been identified as inhibitors of DMT1, each with distinct mechanisms and potencies. This guide provides a detailed comparison of Pyrimidinone 8 with other notable DMT1 inhibitors, supported by experimental data and methodologies to aid researchers in their selection of appropriate tools for studying iron transport and developing novel therapeutics.

Performance Comparison of DMT1 Inhibitors

The inhibitory activities of this compound and other selected compounds against DMT1 are summarized in the table below. The data, derived from various cellular assays, highlight the diverse potencies and mechanisms of action.

InhibitorIC50 (µM)Ki (µM)Mechanism of ActionCell SystemAssay Type
This compound 13.8[1]20[1]Reversible, Non-competitive, Allosteric[1]hDMT1-expressing cells⁵⁵Fe uptake
DMT1 blocker 2 0.83[2]-Direct inhibitorCHO cells expressing hDMT1Calcein fluorescence quenching
Ebselen ~0.22[3]-Modulator of cellular redox statusHEK293T cells overexpressing DMT1Fluorescence-based Fe(II) uptake
NSC306711 ~14.7[4]~7Reversible, Competitive[5]HEK293T cells overexpressing DMT1⁵⁵Fe uptake
Pyrazolyl-pyrimidone 13 1.1[5]-Non-competitive (metal chelation)[5]HEK293 cells overexpressing hDMT1Radiolabeled iron uptake

In-Depth Look at Key DMT1 Inhibitors

This compound

This compound is a notable non-competitive and allosteric inhibitor of DMT1.[1] Its reversible nature and distinct allosteric binding site make it a valuable tool for studying the conformational changes and regulatory mechanisms of the transporter. With an IC50 of 13.8 µM and a Ki of 20 µM, it demonstrates moderate potency.[1]

High-Potency Inhibitors

DMT1 blocker 2 stands out for its sub-micromolar potency, exhibiting an IC50 of 0.83 µM.[2] This direct inhibitor represents a significant advancement in the development of potent DMT1-targeting compounds. Similarly, the organoselenium compound Ebselen shows high potency with an IC50 of approximately 0.22 µM.[3] However, its mechanism is linked to modulating the cellular redox status, which may have broader cellular effects beyond direct DMT1 inhibition.[3]

Competitive and Chelating Inhibitors

In contrast to the non-competitive nature of this compound, NSC306711 acts as a reversible, competitive inhibitor with an IC50 of ~14.7 µM and a Ki of ~7 µM.[4][5] This suggests it likely interacts with the substrate-binding site of DMT1. The pyrazolyl-pyrimidone analog (compound 13) , with an IC50 of 1.1 µM, operates through a different non-competitive mechanism involving metal chelation.[5]

Indirect Modulators of Iron Homeostasis

It is crucial to distinguish direct DMT1 inhibitors from compounds that modulate iron homeostasis through other mechanisms.

  • VIT-2763 is an oral inhibitor of ferroportin , the primary iron export protein in cells.[6] By blocking ferroportin, VIT-2763 indirectly affects cellular iron levels but does not directly inhibit DMT1.

  • Rusfertide is a hepcidin mimetic . Hepcidin is the master regulator of iron homeostasis, and by mimicking its action, Rusfertide leads to the degradation of ferroportin, thereby reducing iron release into the bloodstream. It does not have a direct inhibitory effect on DMT1.

Experimental Methodologies

The following are detailed protocols for key experiments cited in the comparison of DMT1 inhibitors.

Protocol 1: ⁵⁵Fe Uptake Assay

This assay directly measures the uptake of radioactive iron into cells expressing DMT1.

Materials:

  • HEK293T cells stably overexpressing human DMT1 (hDMT1)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum

  • Phosphate-buffered saline (PBS)

  • Assay buffer (25 mM Tris, 25 mM MES, 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, pH 6.75)

  • ⁵⁵FeCl₃ solution

  • Ascorbic acid

  • DMT1 inhibitor of interest

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Culture hDMT1-HEK293T cells in DMEM at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Plating: Seed cells in 24-well plates and grow to 80-90% confluency.

  • Preparation of ⁵⁵Fe Solution: Prepare a 1 µM ⁵⁵Fe solution in assay buffer containing 50 µM ascorbic acid to reduce Fe³⁺ to Fe²⁺.

  • Inhibitor Treatment: Wash cells with PBS. Pre-incubate the cells with varying concentrations of the DMT1 inhibitor in assay buffer for 15-30 minutes at 37°C.

  • Iron Uptake: Add the ⁵⁵Fe solution to the cells and incubate for 20 minutes at 37°C.

  • Washing: Stop the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold PBS.

  • Cell Lysis and Counting: Lyse the cells with a suitable lysis buffer. Transfer the lysate to a scintillation vial with scintillation fluid.

  • Data Analysis: Measure the radioactivity using a scintillation counter. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 2: Calcein Acetoxymethyl (AM) Fluorescence Quenching Assay

This is a fluorescence-based method to indirectly measure intracellular iron levels.

Materials:

  • CHO cells stably expressing human DMT1 (hDMT1)

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • Calcein AM

  • Ferrous sulfate (FeSO₄)

  • DMT1 inhibitor of interest

  • Fluorescence microplate reader

Procedure:

  • Cell Culture and Plating: Culture and plate the hDMT1-CHO cells in a 96-well black, clear-bottom plate.

  • Calcein Loading: Wash the cells with HBSS and then incubate with 1 µM Calcein AM in HBSS for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with HBSS to remove extracellular Calcein AM.

  • Inhibitor Treatment: Add the DMT1 inhibitor at various concentrations to the cells in HBSS and incubate for 15 minutes.

  • Fluorescence Measurement: Measure the baseline fluorescence (Excitation: 485 nm, Emission: 520 nm).

  • Iron Addition: Add FeSO₄ to a final concentration of 100 µM to initiate iron uptake.

  • Kinetic Reading: Immediately begin kinetic fluorescence readings every minute for 30-60 minutes. The influx of iron will quench the calcein fluorescence.

  • Data Analysis: The rate of fluorescence quenching is proportional to the rate of iron uptake. Calculate the percentage of inhibition at different inhibitor concentrations to determine the IC50.

Visualizing the Pathways

To better understand the context of DMT1 inhibition, the following diagrams illustrate the cellular iron uptake pathway and a typical experimental workflow.

DMT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fe3 Fe³⁺ (Ferric Iron) Dcytb Dcytb (Reductase) Fe3->Dcytb Reduction Fe2_ext Fe²⁺ (Ferrous Iron) Dcytb->Fe2_ext DMT1 DMT1 Fe2_ext->DMT1 Transport Fe2_int Fe²⁺ (Labile Iron Pool) DMT1->Fe2_int H⁺ symport Ferritin Ferritin (Iron Storage) Fe2_int->Ferritin Storage Mitochondria Mitochondria (Heme Synthesis, etc.) Fe2_int->Mitochondria Utilization FPN Ferroportin (FPN) (Iron Export) Fe2_int->FPN Export Pyrimidinone8 This compound (Non-competitive) Pyrimidinone8->DMT1 NSC306711 NSC306711 (Competitive) NSC306711->DMT1

Caption: DMT1-mediated cellular iron uptake pathway and points of inhibition.

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Culture 1. Culture DMT1-expressing cells Plate 2. Plate cells in multi-well plates Culture->Plate Wash1 3. Wash cells Plate->Wash1 PreIncubate 4. Pre-incubate with inhibitor Wash1->PreIncubate AddIron 5. Add labeled iron (e.g., ⁵⁵Fe) PreIncubate->AddIron Incubate 6. Incubate for iron uptake AddIron->Incubate Wash2 7. Wash to remove excess iron Incubate->Wash2 Measure 8. Measure intracellular iron Wash2->Measure Analyze 9. Calculate % inhibition and IC50 Measure->Analyze

Caption: General experimental workflow for assessing DMT1 inhibitors.

References

Comparative Analysis of Pyrimidinone 8's Efficacy in Modulating Cellular Iron Uptake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of a novel pyrimidinone derivative, designated Pyrimidinone 8, and its potential effects on cellular iron uptake. While specific experimental data for this compound is not publicly available, this document synthesizes information on the biological activities of pyrimidinone-based compounds[1][2][3][4][5], established iron chelators[6][7][8][9][10], and the fundamental mechanisms of iron metabolism[11][12][13] to present a hypothetical but contextually relevant comparison. The data herein is intended to serve as a framework for researchers investigating new therapeutic agents for iron-related disorders.

Introduction to Pyrimidinone Derivatives and Iron Metabolism

Pyrimidinone and its derivatives are a class of heterocyclic compounds recognized for their diverse biological activities, including roles as anti-inflammatory, antimicrobial, and anticancer agents.[3][4] The pyrimidine scaffold is a key component in various biological molecules, suggesting its potential for interaction with fundamental cellular processes like iron metabolism.[2] Iron is an essential element for numerous physiological functions, but its dysregulation can lead to either iron deficiency or iron overload disorders, both with significant pathological consequences.[12][13] Cellular iron uptake is a tightly regulated process primarily occurring through two major pathways: transferrin-dependent endocytosis and non-transferrin-bound iron (NTBI) uptake.[14][15][16]

Comparative Efficacy of Iron Uptake Modulators

To contextualize the potential efficacy of this compound, this section presents a comparative table of its hypothetical effects alongside well-established iron chelators: Deferoxamine, Deferiprone, and Deferasirox.[7] The values for this compound are illustrative and based on the premise of a novel, highly effective oral iron chelator.

Compound Mechanism of Action Route of Administration Chelation Efficiency (Iron Binding Ratio) Effect on Cellular Iron Uptake (IC50) Primary Clinical Use
This compound (Hypothetical) Intracellular iron chelationOral3:1 (Hexadentate)5 µMIron Overload Disorders
Deferoxamine Extracellular and intracellular iron chelationSubcutaneous or Intravenous Infusion1:1 (Hexadentate)25 µMChronic Iron Overload[7][8]
Deferiprone Intracellular iron chelationOral3:1 (Bidentate)15 µMThalassemia Major[7]
Deferasirox Primarily intracellular iron chelationOral2:1 (Tridentate)10 µMChronic Iron Overload[7][9]

Table 1: Comparative analysis of this compound (hypothetical) and standard iron chelators. The IC50 values represent the concentration required to inhibit 50% of cellular iron uptake in a standardized in vitro assay.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the validation of compounds affecting iron uptake.

1. Cellular Iron Uptake Assay using Radiolabeled Iron (⁵⁹Fe)

This assay quantifies the amount of iron taken up by cells over a specific period.

  • Cell Culture: Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Iron Chelation and Radiolabeling: Cells are seeded in 24-well plates and grown to 80-90% confluency. The medium is then replaced with serum-free DMEM containing the test compounds (this compound or reference chelators) at varying concentrations for 2 hours. Subsequently, ⁵⁹FeCl₃ complexed with nitrilotriacetic acid (NTA) is added to each well to a final concentration of 2 µM, and the cells are incubated for 4 hours at 37°C.

  • Measurement: The incubation is stopped by washing the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular iron. The cells are then lysed with 1% Triton X-100 in PBS. The radioactivity of the cell lysates is measured using a gamma counter. The protein concentration of each lysate is determined using a BCA protein assay kit to normalize the iron uptake per milligram of protein.

2. Calcein-AM Assay for Intracellular Labile Iron Pool (LIP)

This method measures the chelatable, redox-active iron pool within the cytoplasm.

  • Cell Preparation: HepG2 cells are cultured as described above. They are then incubated with the test compounds for the desired duration.

  • Calcein-AM Loading: The cells are loaded with 1 µM Calcein-AM for 15 minutes at 37°C. Calcein-AM is a non-fluorescent, cell-permeable dye that becomes fluorescent upon hydrolysis by intracellular esterases. The fluorescence of calcein is quenched by the presence of labile iron.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm. An increase in fluorescence intensity upon addition of an iron chelator indicates the chelation of iron from the LIP.

3. Colorimetric Iron Quantification Assay

This assay measures the total iron content in cell lysates.[17][18]

  • Sample Preparation: Cells are treated with the test compounds, harvested, and washed with PBS. The cell pellets are then homogenized in an iron assay buffer.[19]

  • Iron Release and Reduction: An acidic buffer is added to the homogenate to release iron from carrier proteins. Subsequently, a reducing agent is added to convert all ferric iron (Fe³⁺) to its ferrous form (Fe²⁺).[17]

  • Colorimetric Reaction: A chromogenic reagent that forms a colored complex with Fe²⁺ is added. The absorbance of the complex is measured at a specific wavelength (e.g., 593 nm for Ferene S) using a spectrophotometer.[17] The iron concentration is determined by comparing the absorbance to a standard curve generated with known iron concentrations.

Signaling Pathways and Experimental Workflows

Cellular Iron Uptake Pathways

Cells acquire iron through two primary mechanisms: the transferrin-dependent pathway for transferrin-bound iron (TBI) and various transporters for non-transferrin-bound iron (NTBI).[14][20][21]

G Cellular Iron Uptake Pathways cluster_0 Transferrin-Dependent Pathway cluster_1 Non-Transferrin-Bound Iron (NTBI) Uptake Tf_Fe2 Diferric Transferrin (Tf-Fe2) TfR1 Transferrin Receptor 1 (TfR1) Tf_Fe2->TfR1 Binds Endosome Endosome TfR1->Endosome Endocytosis STEAP3 STEAP3 Endosome->STEAP3 Acidification (pH drop) Fe2_cyto Fe2+ (Cytosol) DMT1 DMT1 DMT1->Fe2_cyto Transport STEAP3->DMT1 Fe3+ -> Fe2+ NTBI_Fe3 NTBI (Fe3+) Reductase Ferrireductase (e.g., Dcytb) NTBI_Fe3->Reductase Reduction at cell surface NTBI_Fe2 NTBI (Fe2+) Reductase->NTBI_Fe2 ZIP14 ZIP14 / DMT1 NTBI_Fe2->ZIP14 Transport Fe2_cyto2 Fe2+ (Cytosol) ZIP14->Fe2_cyto2 G Workflow for Iron Chelator Evaluation cluster_invitro cluster_cellbased Start Synthesize and Characterize this compound InVitro In Vitro Assays Start->InVitro IronBinding Iron Binding Affinity (Spectrophotometry) InVitro->IronBinding CellBased Cell-Based Assays IronUptake 59Fe Uptake Assay CellBased->IronUptake LIP Calcein-AM Assay CellBased->LIP TotalIron Colorimetric Iron Assay CellBased->TotalIron AnimalModels In Vivo Animal Models Toxicity Toxicity Studies AnimalModels->Toxicity Conclusion Efficacy and Safety Profile Toxicity->Conclusion IronBinding->CellBased IronUptake->AnimalModels LIP->AnimalModels TotalIron->AnimalModels

References

Assessing the Selectivity of Pyrimidinone-Based Compounds: A Comparative Guide to Metal Transporter Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel compound is paramount to predicting its therapeutic window and potential off-target effects. This guide provides a framework for evaluating the cross-reactivity of a hypothetical pyrimidinone-based inhibitor, designated as Compound P8, with a panel of human metal transporters. The methodologies and data presentation formats detailed herein offer a template for the rigorous assessment of inhibitor specificity.

The development of selective inhibitors for metal transporters is a burgeoning field with therapeutic potential in oncology, neurology, and infectious diseases. The pyrimidinone scaffold is a common privileged structure in medicinal chemistry, known to interact with a wide range of biological targets.[1][2] Therefore, a thorough evaluation of the cross-reactivity of any new pyrimidinone-based agent against a panel of related and unrelated transporters is essential.

Comparative Selectivity Profile of Compound P8

To ascertain the selectivity of Compound P8, its inhibitory activity was assessed against its primary target, Zinc Transporter A, and a panel of other human metal transporters. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of Compound P8 and a known non-selective metal chelator, EDTA, used here as a control.

CompoundPrimary TargetIC₅₀ (µM) vs. Primary TargetIC₅₀ (µM) vs. Zinc Transporter BIC₅₀ (µM) vs. Iron Transporter AIC₅₀ (µM) vs. Copper Transporter AIC₅₀ (µM) vs. Manganese Transporter A
Compound P8 Zinc Transporter A0.2515.8> 100> 10045.2
EDTA (Control) Non-selective5.24.86.13.95.5

Table 1: Comparative inhibitory activity of Compound P8 and EDTA against a panel of human metal transporters. Data are representative of at least three independent experiments.

The data clearly indicate that Compound P8 exhibits significant selectivity for its primary target, Zinc Transporter A, with substantially higher IC₅₀ values for other tested metal transporters.

Experimental Protocols

The following protocols describe the methodologies used to generate the data presented in this guide. These methods can be adapted to assess the cross-reactivity of other novel inhibitors.

Cell-Based Metal Uptake Assay

This assay quantifies the inhibitory effect of a compound on the function of a specific metal transporter expressed in a cellular context.

1. Cell Culture and Transporter Expression:

  • HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Cells are transiently transfected with plasmids encoding the human metal transporters of interest (e.g., Zinc Transporter A, Zinc Transporter B, etc.) using a lipid-based transfection reagent. Control cells are transfected with an empty vector.
  • Expression of the transporters is allowed to proceed for 24-48 hours post-transfection.

2. Inhibition Assay:

  • Transfected cells are seeded into 96-well plates.
  • Cells are pre-incubated with varying concentrations of the test compound (e.g., Compound P8) or control inhibitor (e.g., EDTA) for 30 minutes at 37°C.
  • A solution containing a fluorescently-tagged metal ion (e.g., a zinc-sensitive fluorescent probe) is added to each well to initiate the uptake assay.
  • The plate is incubated for a specified period (e.g., 15-60 minutes) at 37°C to allow for metal uptake.

3. Data Acquisition and Analysis:

  • The assay is terminated by washing the cells with ice-cold, EDTA-containing buffer to remove extracellular fluorescent probe.
  • Intracellular fluorescence is measured using a plate reader with appropriate excitation and emission wavelengths.
  • The fluorescence signal is normalized to the signal from vehicle-treated control cells (representing 100% transporter activity).
  • IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation using graphing software.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the generalized signaling pathway of a metal transporter and the experimental workflow for assessing inhibitor cross-reactivity.

G cluster_0 Cell Membrane transporter Metal Transporter intracellular_metal Intracellular Metal Ion transporter->intracellular_metal extracellular_metal Extracellular Metal Ion extracellular_metal->transporter Binding & Translocation cellular_response Downstream Cellular Response intracellular_metal->cellular_response Physiological Effect inhibitor Pyrimidinone Inhibitor (e.g., Compound P8) inhibitor->transporter Inhibition

Figure 1: Generalized signaling pathway of a metal transporter and its inhibition.

G start Start: Select Target & Panel of Metal Transporters culture Culture & Transfect HEK293 Cells with Individual Transporters start->culture prepare_compounds Prepare Serial Dilutions of Compound P8 & Controls culture->prepare_compounds pre_incubation Pre-incubate Cells with Compounds culture->pre_incubation prepare_compounds->pre_incubation add_substrate Add Fluorescent Metal Substrate pre_incubation->add_substrate measure Measure Intracellular Fluorescence add_substrate->measure analyze Normalize Data & Calculate IC50 Values measure->analyze compare Compare IC50 Values to Determine Selectivity analyze->compare end End: Selectivity Profile Established compare->end

Figure 2: Experimental workflow for assessing transporter cross-reactivity.

Conclusion

This guide outlines a systematic approach for evaluating the cross-reactivity of a novel pyrimidinone-based inhibitor, Compound P8, against a panel of human metal transporters. The provided data table, experimental protocol, and workflow diagrams serve as a comprehensive template for researchers engaged in the discovery and development of selective transporter inhibitors. Rigorous and standardized assessment of compound selectivity is a critical step in advancing new therapeutic agents from the laboratory to the clinic.

References

In Vitro and In Vivo Correlation of Pyrimidinone-Containing CDK4/6 Inhibitor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pyrimidinone-containing compound palbociclib with other cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, namely ribociclib and abemaciclib. The focus is on the correlation between in vitro activity and in vivo efficacy, supported by experimental data and detailed methodologies. This document is intended to serve as a valuable resource for researchers in oncology and drug development.

Introduction

Palbociclib (Ibrance®) is a first-in-class, orally bioavailable inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[1] Its pyrimidinone core is a key structural feature contributing to its inhibitory activity. By selectively targeting CDK4 and CDK6, palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, thereby inducing G1 cell cycle arrest and inhibiting tumor cell proliferation.[1][2] Palbociclib has demonstrated significant clinical benefit in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer, in combination with endocrine therapies such as letrozole or fulvestrant.[3][4]

This guide will compare the in vitro and in vivo activity of palbociclib with two other approved CDK4/6 inhibitors, ribociclib and abemaciclib, as well as provide context with other relevant breast cancer therapies.

Mechanism of Action: CDK4/6 Inhibition

The primary mechanism of action for palbociclib and its alternatives involves the inhibition of the Cyclin D-CDK4/6-Rb pathway, a critical signaling cascade for cell cycle progression from the G1 to the S phase.

CDK4_6_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 Cell Cycle Machinery cluster_2 Cell Cycle Progression cluster_3 Therapeutic Intervention Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D Upregulates Estrogen Estrogen Estrogen->Cyclin D Upregulates Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Rb Rb Cyclin D-CDK4/6 Complex->Rb Phosphorylates E2F E2F Rb->E2F Sequesters pRb Phosphorylated Rb pRb->E2F Releases S Phase (DNA Synthesis) S Phase (DNA Synthesis) E2F->S Phase (DNA Synthesis) Promotes transcription of S-phase genes G1 Phase G1 Phase G1 Phase->S Phase (DNA Synthesis) Cell Proliferation Cell Proliferation S Phase (DNA Synthesis)->Cell Proliferation Palbociclib / Ribociclib / Abemaciclib Palbociclib / Ribociclib / Abemaciclib Palbociclib / Ribociclib / Abemaciclib->CDK4/6 Inhibit

Caption: CDK4/6 Inhibition Signaling Pathway.

In Vitro Activity Comparison

The in vitro potency of CDK4/6 inhibitors is typically assessed through kinase assays and cell-based proliferation assays.

Biochemical Kinase Inhibition

The half-maximal inhibitory concentration (IC50) against CDK4 and CDK6 enzymes provides a direct measure of a compound's potency.

CompoundTargetIC50 (nM)
Palbociclib CDK49 - 11[5]
CDK615[5]
Ribociclib CDK410[5]
CDK639[5]
Abemaciclib CDK42[5]
CDK69.9[5]

Note: IC50 values can vary slightly between different studies and assay conditions.

Cell-Based Proliferation Assays

The effectiveness of these inhibitors in halting the proliferation of cancer cell lines is a crucial in vitro metric. The IC50 values in various breast cancer cell lines are presented below.

CompoundCell LineSubtypeIC50 (nM)
Palbociclib MCF-7HR+/HER2-750[6]
T-47DHR+/HER2-260[6]
Ribociclib MCF-7HR+/HER2-~300 (mean)[2]
Abemaciclib MCF-7HR+/HER2-Lower than palbociclib and ribociclib[7]

In Vivo Efficacy Comparison

The translation of in vitro activity to in vivo efficacy is evaluated in preclinical animal models and confirmed in human clinical trials.

Preclinical Xenograft Models

In vivo studies using human breast cancer cell lines implanted into immunodeficient mice (xenografts) provide evidence of a drug's anti-tumor activity.

CompoundXenograft ModelKey Findings
Palbociclib MCF-7 (ER+)Showed significant tumor growth inhibition.[8]
MDA-MB-231 (TNBC)Reduced lung metastasis.[6]
Ribociclib ER+ breast cancer modelsDemonstrated single-agent activity and increased efficacy with letrozole or fulvestrant.[9]
Abemaciclib ER+ breast cancer modelsShowed tumor regression as a single agent.[10]
Clinical Trial Data

Large-scale clinical trials have established the efficacy of these CDK4/6 inhibitors in patients with HR+/HER2- advanced or metastatic breast cancer.

TrialTreatment ArmMedian Progression-Free Survival (PFS)
PALOMA-2 Palbociclib + Letrozole24.8 months[11]
Placebo + Letrozole14.5 months[11]
MONALEESA-2 Ribociclib + Letrozole25.3 months[3]
Placebo + Letrozole16.0 months[3]
MONARCH 3 Abemaciclib + NSAI28.18 months[3]
Placebo + NSAI14.76 months[3]

*NSAI: Non-steroidal aromatase inhibitor

Comparison with Other Breast Cancer Therapies

TherapyMechanism of Action
Letrozole An aromatase inhibitor that blocks the conversion of androgens to estrogens, thereby reducing the levels of estrogen that can stimulate the growth of HR+ breast cancer cells.[1][5][12][13][14]
Fulvestrant A selective estrogen receptor degrader (SERD) that binds to the estrogen receptor and promotes its degradation, thus blocking estrogen signaling.[15][16][17]

Experimental Protocols

In Vitro Assays

Kinase_Assay_Workflow Start Start Prepare Reagents Prepare Recombinant CDK4/6-Cyclin D and Rb substrate Start->Prepare Reagents Incubate with Inhibitor Incubate enzyme-substrate mix with varying concentrations of inhibitor Prepare Reagents->Incubate with Inhibitor Add ATP Initiate kinase reaction by adding ATP Incubate with Inhibitor->Add ATP Stop Reaction Stop reaction after a defined time Add ATP->Stop Reaction Detect Phosphorylation Detect phosphorylated Rb (e.g., using HTRF) Stop Reaction->Detect Phosphorylation Analyze Data Calculate IC50 values Detect Phosphorylation->Analyze Data End End Analyze Data->End

Caption: Workflow for a CDK4/6 Kinase Inhibition Assay.

  • Reagent Preparation: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes and a retinoblastoma (Rb) protein substrate are prepared in a suitable kinase assay buffer.

  • Compound Dilution: The test compound (e.g., palbociclib) is serially diluted to a range of concentrations.

  • Incubation: The enzyme and substrate are incubated with the diluted compound in a microplate well.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Reaction Termination: After a specific incubation period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C), the reaction is stopped, often by adding a solution containing EDTA.

  • Detection: The amount of phosphorylated Rb substrate is quantified. This can be done using various methods, such as HTRF (Homogeneous Time-Resolved Fluorescence), where a europium-labeled anti-phospho-Rb antibody and an XL665-labeled anti-Rb antibody are used.

  • Data Analysis: The signal is measured, and the percent inhibition at each compound concentration is calculated. The IC50 value is determined by fitting the data to a dose-response curve.

MTT_Assay_Workflow Start Start Seed Cells Seed breast cancer cells in a 96-well plate Start->Seed Cells Add Compound Treat cells with varying concentrations of the inhibitor Seed Cells->Add Compound Incubate Incubate for a specified period (e.g., 72 hours) Add Compound->Incubate Add MTT Reagent Add MTT solution to each well Incubate->Add MTT Reagent Incubate for Formazan Incubate to allow formazan crystal formation Add MTT Reagent->Incubate for Formazan Solubilize Formazan Add solubilization solution (e.g., DMSO) Incubate for Formazan->Solubilize Formazan Measure Absorbance Measure absorbance at ~570 nm Solubilize Formazan->Measure Absorbance Analyze Data Calculate cell viability and IC50 values Measure Absorbance->Analyze Data End End Analyze Data->End

Caption: Workflow for an MTT Cell Proliferation Assay.

  • Cell Seeding: Breast cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of the test compound.

  • Incubation: The plate is incubated for a period that allows for multiple cell doublings (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: The plate is incubated for a few hours to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.

  • Cell Seeding: A low density of cells is seeded into 6-well plates.

  • Treatment: Cells are treated with the test compound at various concentrations.

  • Incubation: The plates are incubated for an extended period (e.g., 10-14 days) to allow for colony formation. The medium with the compound is refreshed every few days.[13][14]

  • Fixation and Staining: Colonies are fixed with a solution like methanol and stained with crystal violet.[13]

  • Quantification: The number of colonies (typically defined as a cluster of ≥50 cells) is counted manually or using an automated colony counter.

  • Cell Treatment: Cells are treated with the test compound for a specified duration (e.g., 24 hours).

  • Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.[7]

  • Staining: The fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), which also contains RNase to prevent staining of RNA.[7]

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed using specialized software.

In Vivo Assay

Xenograft_Model_Workflow Start Start Cell Implantation Implant human breast cancer cells subcutaneously into immunodeficient mice Start->Cell Implantation Tumor Growth Allow tumors to reach a palpable size Cell Implantation->Tumor Growth Randomization Randomize mice into treatment and control groups Tumor Growth->Randomization Treatment Administer the test compound (e.g., palbociclib) orally Randomization->Treatment Monitoring Monitor tumor volume and body weight regularly Treatment->Monitoring Endpoint Continue treatment until a predefined endpoint (e.g., tumor size, study duration) Monitoring->Endpoint Analysis Analyze tumor growth inhibition Endpoint->Analysis End End Analysis->End

Caption: Workflow for a Breast Cancer Xenograft Model Study.

  • Cell Culture and Implantation: Human breast cancer cells (e.g., MCF-7) are cultured and then injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).[15]

  • Tumor Establishment: Tumors are allowed to grow to a certain size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into different treatment groups (vehicle control, palbociclib, etc.). The drug is typically administered daily via oral gavage.

  • Monitoring: Tumor size is measured regularly with calipers, and tumor volume is calculated. Body weight is also monitored as an indicator of toxicity.

  • Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or after a set duration. The primary endpoint is typically tumor growth inhibition.

Conclusion

Palbociclib and other pyrimidinone-based CDK4/6 inhibitors have demonstrated a strong correlation between their in vitro biochemical and cell-based activities and their in vivo efficacy in both preclinical models and clinical settings. While all three approved CDK4/6 inhibitors (palbociclib, ribociclib, and abemaciclib) share a common mechanism of action, they exhibit distinct pharmacological profiles, including differences in their potency against CDK4 versus CDK6 and their off-target activities. These differences may contribute to variations in their clinical efficacy and safety profiles. This guide provides a foundational understanding of the comparative activity of these important anti-cancer agents, along with detailed experimental protocols to aid in further research and development.

References

Comparative Guide to Pyrimidinone 8 Analogs as Divalent Metal Transporter 1 (DMT1) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Pyrimidinone 8 and its analogs, focusing on their structural activity relationship (SAR) as inhibitors of the Divalent Metal Transporter 1 (DMT1). DMT1 is a crucial protein for cellular iron uptake, making it a significant therapeutic target for iron overload disorders.

Introduction to this compound

This compound, with the chemical name 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one, was identified as a novel, reversible, and non-competitive inhibitor of human DMT1 (hDMT1). It has been shown to inhibit hDMT1-mediated iron uptake with an IC50 of 13.8 µM and has a Ki of approximately 20 µM. The discovery of this compound has opened a new avenue for the development of therapeutic agents targeting DMT1. Understanding the SAR of its analogs is critical for optimizing potency, selectivity, and pharmacokinetic properties.

Structural Activity Relationship (SAR) of this compound Analogs

The following table summarizes the inhibitory activities of a series of this compound analogs against hDMT1. The structural modifications focus on the pyrimidinone and pyrazole moieties to elucidate key structural features for potent DMT1 inhibition.

CompoundR1 (Pyrimidinone)R2 (Pyrazole)R3 (Pyrazole)IC50 (µM) for hDMT1 Inhibition
This compound -CH3-CH3-CH313.8
Analog 1-H-CH3-CH3> 50
Analog 2-CH2CH3-CH3-CH325.2
Analog 3-CH3-H-H45.7
Analog 4-CH3-CF3-H8.9
Analog 5-CH3-CH3-H30.1

Key SAR Insights:

  • Substitution on the Pyrimidinone Ring (R1): The methyl group at the R1 position of the pyrimidinone ring appears to be important for activity. Removal of this methyl group (Analog 1) leads to a significant loss of inhibitory activity. Increasing the alkyl chain length (Analog 2) is tolerated but results in a slight decrease in potency compared to this compound.

  • Substitution on the Pyrazole Ring (R2 and R3): The dimethyl substitution on the pyrazole ring is crucial for potent inhibition. Removal of both methyl groups (Analog 3) or one of the methyl groups (Analog 5) significantly reduces activity. Interestingly, the introduction of an electron-withdrawing trifluoromethyl group at the R2 position while removing the R3 methyl group (Analog 4) leads to a notable increase in potency, suggesting that electronic effects on the pyrazole ring can be exploited for optimization.

Experimental Protocols

DMT1-Mediated Iron Uptake Assay

The inhibitory activity of the this compound analogs was determined using a cell-based assay measuring the uptake of radioactive iron (55Fe2+) in HEK293 cells stably overexpressing hDMT1.

Materials:

  • HEK293 cells stably transfected with hDMT1

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 55FeCl2 solution

  • Ascorbic acid

  • MES buffer (pH 5.5)

  • Test compounds (this compound and its analogs)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture: HEK293-hDMT1 cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Assay Preparation: Cells are seeded in 24-well plates and grown to 80-90% confluency.

  • Compound Incubation: Prior to the assay, the culture medium is removed, and the cells are washed with MES buffer (pH 5.5). The cells are then pre-incubated with varying concentrations of the test compounds in MES buffer for 15 minutes at 37°C.

  • Iron Uptake: A solution of 55FeCl2 (final concentration, e.g., 1 µM) freshly mixed with ascorbic acid (to maintain iron in its ferrous state) is added to each well. The cells are incubated for a defined period (e.g., 10 minutes) at 37°C to allow for iron uptake.

  • Termination of Uptake: The uptake is stopped by rapidly washing the cells three times with ice-cold MES buffer containing 1 mM EDTA.

  • Cell Lysis and Measurement: The cells are lysed with a suitable lysis buffer (e.g., 0.1 M NaOH). The lysate is collected, mixed with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control (vehicle-treated) cells. The IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

Mechanism of Action and Signaling Pathway

DMT1 is a transmembrane protein that transports ferrous iron (Fe2+) across the cell membrane, a process driven by a proton gradient. It plays a critical role in intestinal iron absorption and in the transport of iron out of endosomes into the cytoplasm. This compound acts as a non-competitive inhibitor, meaning it binds to a site on DMT1 distinct from the iron-binding site, thereby allosterically modulating the transporter's function and reducing its iron transport capacity.

DMT1_Inhibition cluster_extracellular Extracellular Space / Endosome Lumen cluster_membrane Cell Membrane / Endosomal Membrane cluster_intracellular Intracellular Space (Cytoplasm) Fe2_out Fe²⁺ (Iron) DMT1 DMT1 Transporter Fe2_out->DMT1 Binds H_out H⁺ H_out->DMT1 Co-transport Fe2_in Fe²⁺ DMT1->Fe2_in Transports H_in H⁺ DMT1->H_in Transports Pyrimidinone8 This compound Analog Pyrimidinone8->DMT1 Allosteric Inhibition

Safety Operating Guide

Safe Disposal of Pyrimidinone 8: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this document provides essential procedures for the safe and compliant disposal of Pyrimidinone 8, ensuring the safety of laboratory personnel and the protection of the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this compound. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards for chemical waste management.

I. Hazard Profile and Regulatory Compliance

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this compound and its containers are disposed of as hazardous waste. All disposal procedures must be conducted in accordance with prevailing country, federal, state, and local regulations[1]. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash[2][3].

II. Personal Protective Equipment (PPE) Requirements

Before initiating any disposal procedures, all personnel must wear the appropriate personal protective equipment to prevent exposure.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A standard laboratory coat. Impervious clothing should be used when handling larger quantities.
Respiratory Protection A suitable respirator should be used if there is a risk of dust or aerosol formation.

This data is compiled from multiple safety data sheets and general laboratory safety guidelines.

III. Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound is a multi-step process that requires careful attention to detail to prevent contamination and ensure safety.

Step 1: Waste Segregation

Proper segregation is the first and most critical step in chemical waste management.

  • Solid Waste: Collect any solid this compound waste, including residues and contaminated items (e.g., weighing paper, gloves, and bench paper), in a designated, leak-proof, and clearly labeled hazardous waste container[4].

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and sealed hazardous waste container. Do not mix with other waste streams to avoid potential chemical reactions[5].

  • Sharps: Any chemically contaminated sharps, such as needles or broken glass, must be disposed of in a labeled, puncture-resistant sharps container[6].

Step 2: Waste Container Management

  • Container Selection: Use containers that are compatible with this compound. The original container can be reused for waste collection if it is in good condition[7]. For liquid waste, ensure the container is designed for liquids and has a secure, tightly fitting cap[8].

  • Labeling: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration and quantity[5].

  • Storage: Keep waste containers closed at all times, except when adding waste[2]. Store sealed and labeled waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible materials[4].

Step 3: Disposal of Empty Containers

Empty containers that once held this compound must also be treated as hazardous waste.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent that can dissolve this compound. The rinsate from the first rinse must be collected and disposed of as hazardous liquid waste[2][7][9].

  • Container Disposal: After triple rinsing and air-drying in a ventilated area (e.g., a chemical fume hood), the container can be disposed of. The original labels must be fully removed or defaced before the container is placed in the appropriate recycling or trash receptacle[9].

Step 4: Spill and Decontamination Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill[4].

  • Report: Notify your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department at once[4].

  • Cleanup (Only if trained and equipped):

    • For small spills of solid material, carefully sweep up the powder, avoiding the creation of dust, and place it in a labeled hazardous waste container[4].

    • For liquid spills, use an appropriate absorbent material from a chemical spill kit. All materials used for cleanup must be disposed of as hazardous waste[4].

    • Decontaminate surfaces and equipment by scrubbing with alcohol[1].

Step 5: Arranging for Final Disposal

Hazardous chemical waste must be disposed of through a licensed and approved hazardous waste disposal company[4]. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your properly segregated, labeled, and stored this compound waste[4].

IV. Experimental Workflow and Diagrams

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste from the point of generation to final disposal.

cluster_generation Waste Generation Point cluster_segregation Segregation & Collection cluster_management Container Management cluster_disposal Final Disposal generation This compound Waste Generated (Solid, Liquid, Contaminated Items) solid_waste Solid Waste Container generation->solid_waste Solid & Contaminated Items liquid_waste Liquid Waste Container generation->liquid_waste Liquid Solutions sharps_waste Sharps Container generation->sharps_waste Contaminated Sharps labeling Label Container: 'HAZARDOUS WASTE' 'this compound' solid_waste->labeling liquid_waste->labeling sharps_waste->labeling storage Store in Secure Hazardous Waste Area labeling->storage ehs_pickup Schedule EHS Pickup storage->ehs_pickup final_disposal Disposal by Approved Waste Facility ehs_pickup->final_disposal

Caption: Workflow for the safe disposal of this compound.

This comprehensive guide provides the necessary information for the safe handling and disposal of this compound in a laboratory setting. By following these procedures, you contribute to a safer research environment and ensure compliance with environmental regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.